K145
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16/h6-10H,2-5,11-13,19H2,1H3/b16-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZXLTZVPUSTFY-SOFYXZRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
K145 SphK2 Inhibitor: A Dual Mechanism of Action
An In-Depth Technical Guide on the Core Mechanisms of K145, a Selective Sphingosine (B13886) Kinase 2 Inhibitor
Introduction
Sphingosine kinases (SphKs) are lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). Two isoforms, SphK1 and SphK2, exist and play crucial roles in a myriad of cellular processes, including proliferation, survival, migration, and inflammation.[1] S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) and by acting as an intracellular second messenger.[1][2] Given their involvement in various pathologies, including cancer and inflammatory diseases, SphKs have emerged as attractive therapeutic targets.[3][4][5]
This compound is a selective, orally active inhibitor of Sphingosine Kinase 2 (SphK2).[6] Initially characterized as a substrate-competitive inhibitor, this compound has been utilized as a tool compound to probe the functions of SphK2 in various disease models. However, recent evidence has unveiled a more complex mechanism of action, revealing significant off-target effects on the broader sphingolipid metabolic pathway. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, incorporating both its direct inhibitory effects on SphK2 and its impact on de novo sphingolipid synthesis.
Primary Mechanism: Competitive Inhibition of SphK2
This compound acts as a selective, substrate-competitive inhibitor of SphK2.[6] This means that this compound binds to the active site of the SphK2 enzyme, in a manner that competes with the endogenous substrate, sphingosine. This inhibitory action is selective for SphK2, with no significant activity reported against SphK1 or other protein kinases.[6] The inhibitory potency of this compound against SphK2 has been quantified and is summarized in the table below.
| Parameter | Value | Enzyme | Reference |
| IC50 | 4.3 µM | SphK2 | [6] |
| Ki | 6.4 µM | SphK2 | [6] |
The direct inhibition of SphK2 by this compound is expected to decrease the intracellular levels of S1P. Indeed, some studies have reported a decrease in total cellular S1P upon treatment with this compound.[6]
Caption: Competitive inhibition of SphK2 by this compound.
Emerging Mechanism: Off-Target Effects on Sphingolipid Metabolism
Contrary to the expected outcome of SphK2 inhibition, recent studies have demonstrated that this compound can cause a dose-dependent increase in the levels of (dihydro)sphingosine-1-phosphate (dhS1P and S1P) in various cell lines.[3][4][7] This paradoxical effect is attributed to off-target activities of this compound within the de novo sphingolipid synthesis pathway. Specifically, this compound has been found to inhibit two key enzymes in this pathway: 3-ketodihydrosphingosine reductase and dihydroceramide (B1258172) desaturase.[3]
This finding suggests a dual mechanism of action for this compound, where its effects on sphingolipid metabolism are a composite of both on-target SphK2 inhibition and off-target modulation of the de novo synthesis pathway. The net effect on cellular S1P and dhS1P levels can therefore be context-dependent, varying with cell type and experimental conditions.
Caption: Off-target inhibition by this compound in the de novo sphingolipid synthesis pathway.
Downstream Signaling Consequences
The modulation of sphingolipid levels by this compound leads to downstream effects on cellular signaling pathways. Inhibition of SphK2 has been shown to decrease the phosphorylation of key survival kinases such as ERK and Akt.[6] Furthermore, this compound has been observed to impact lipid metabolism by decreasing the expression of lipogenic genes (FAS, ACC1, SREBP1c) and increasing the expression of genes related to fatty acid β-oxidation (CPT1A, MCAD, LCAD, PPAR-α, UCP2).[8][9] These effects suggest that this compound can shift the cellular metabolic state from lipid synthesis to lipid oxidation.
Caption: Downstream signaling effects of this compound.
Experimental Protocols
Sphingosine Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against SphK1 and SphK2 involves the use of recombinant enzymes and a radiolabeled substrate.[10][11]
-
Enzyme Source: Cleared cell lysates from baculovirus-infected Sf9 insect cells or HEK293T cells overexpressing recombinant human SphK1 or SphK2.[10][11]
-
Reaction Mixture: A typical reaction mixture includes a buffer (e.g., 20 mM Tris-Cl, pH 7.4), cofactors (e.g., 10 mM MgCl2), and a cocktail of phosphatase and protease inhibitors.[10]
-
Substrate: The reaction is initiated by adding the sphingosine substrate and [γ-32P]ATP.[11]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20 minutes).[11]
-
Extraction: The reaction is stopped, and lipids are extracted using an organic solvent system (e.g., chloroform/methanol/HCl).[11]
-
Analysis: The radiolabeled S1P product is separated by thin-layer chromatography (TLC) and quantified by autoradiography.[11]
Cellular Sphingolipid Analysis
To assess the effects of this compound on cellular sphingolipid levels, a mass spectrometry-based approach is typically employed.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound or a vehicle control for a specified duration.
-
Lipid Extraction: Cells are harvested, and lipids are extracted using an appropriate solvent system.
-
Mass Spectrometry: Sphingolipid species are quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
-
Data Normalization: Sphingolipid levels are often normalized to total phosphate (B84403) content or cell number.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Sphingosine Kinase Activity Enhances Immunogenic Cell Surface Exposure of Calreticulin Induced by the Synthetic Cannabinoid 5-epi-CP-55,940 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The alleviating effect of sphingosine kinases 2 inhibitor this compound on nonalcoholic fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
K145: A Selective Sphingosine Kinase 2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
K145 is a potent and selective small molecule inhibitor of sphingosine (B13886) kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. This document provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound, also known as (Z)-3-(2-aminoethyl)-5-(3-(4-butoxyphenyl)propylidene)thiazolidine-2,4-dione hydrochloride, is a synthetic compound with a well-defined chemical structure.[1] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (Z)-3-(2-aminoethyl)-5-(3-(4-butoxyphenyl)propylidene)thiazolidine-2,4-dione hydrochloride | [1] |
| Synonyms | K-145, K 145, this compound HCl | [1] |
| CAS Number | 1449240-68-9 (HCl salt), 1309444-75-4 (free base) | [1] |
| Molecular Formula | C18H25ClN2O3S | [][3] |
| Molecular Weight | 384.92 g/mol | [][3][4] |
| SMILES | O=C(N(CCN)C/1=O)SC1=C/CCC2=CC=C(OCCCC)C=C2.[H]Cl | [1][5] |
| InChI Key | HADFDMGQKBGVAV-NKBLJONXSA-N | [1][] |
Biological Activity and Mechanism of Action
This compound is a selective, substrate-competitive inhibitor of sphingosine kinase 2 (SphK2).[4][5][6] It exhibits potent inhibitory activity against SphK2 with minimal effect on the closely related isoform, SphK1.[5] The inhibition of SphK2 by this compound disrupts the balance of sphingolipid metabolites, leading to various cellular effects, including the induction of apoptosis and inhibition of cell proliferation.[4][5]
Quantitative Biological Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SphK2) | 4.3 µM | Biochemical Assay | [4][5][6] |
| Ki (SphK2) | 6.4 µM | Biochemical Assay | [4][5][6] |
Cellular Effects
-
Inhibition of Cell Growth: this compound has been shown to significantly inhibit the growth of U937 human monocytic leukemia cells in a concentration-dependent manner.[5]
-
Induction of Apoptosis: Treatment with this compound induces apoptosis in U937 cells.[4][5]
-
Modulation of Signaling Pathways: this compound treatment leads to a decrease in the phosphorylation of ERK and Akt, two key downstream effectors of SphK2 signaling.[4][5]
Signaling Pathway
This compound exerts its biological effects by inhibiting SphK2, which in turn modulates downstream signaling pathways, including the ERK and Akt pathways. The diagram below illustrates the proposed mechanism of action.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
-
Cell Line: U937 human monocytic leukemia cells.[5]
-
Methodology:
-
Seed U937 cells in 96-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for 24, 48, and 72 hours.[5]
-
Assess cell viability using a standard method such as the MTT assay.
-
Determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Apoptosis Assay
-
Cell Line: U937 cells.[5]
-
Methodology:
-
Treat U937 cells with this compound (e.g., 10 µM) for 24 hours.[5]
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blot Analysis of ERK and Akt Phosphorylation
-
Cell Line: U937 cells.[5]
-
Methodology:
-
Treat U937 cells with this compound (e.g., 4-8 µM) for 3 hours.[5]
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), as well as total ERK and total Akt as loading controls.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Antitumor Activity
-
Animal Model: BALB/c-nu mice bearing U937 tumor xenografts.[5]
-
Methodology:
-
Inject U937 cells subcutaneously into the flank of nude mice.
-
Once tumors are established, administer this compound orally (e.g., 50 mg/kg, daily for 15 days).[5]
-
Monitor tumor growth and body weight of the mice throughout the study.
-
At the end of the study, excise the tumors and measure their weight and volume.
-
Conclusion
This compound is a valuable research tool for studying the role of SphK2 in various physiological and pathological processes. Its selectivity and in vivo efficacy make it a promising lead compound for the development of novel therapeutics targeting diseases associated with dysregulated sphingolipid signaling, such as cancer. This guide provides essential technical information to support further investigation and application of this compound in the scientific community.
References
Sphingosine Kinase 2: A Pivotal Player in the Oncogenic Orchestra
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingosine (B13886) kinase 2 (SphK2), an isozyme of sphingosine kinase, has emerged as a critical and complex regulator in the landscape of cancer biology. While its counterpart, SphK1, is a well-established oncogene, the role of SphK2 is more enigmatic, exhibiting both pro- and anti-tumorigenic functions depending on its subcellular localization and the specific cancer context. This technical guide provides a comprehensive overview of the current understanding of SphK2's function in cancer, detailing its intricate signaling pathways, its impact on cancer hallmarks, and its potential as a therapeutic target. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a valuable resource for the scientific community.
The Dual Nature of SphK2 in Cancer
Sphingosine kinase 2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid. The balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial in determining cell fate.[1] While SphK1 is primarily cytosolic and pro-proliferative, SphK2 has a more complex subcellular distribution, being found in the nucleus, cytoplasm, endoplasmic reticulum, and mitochondria.[2] This compartmentalization is key to its dual functions in cancer.
Some studies have suggested an anti-proliferative and pro-apoptotic role for SphK2.[3] High-level overexpression of SphK2 has been shown to reduce cell proliferation and survival.[3] Conversely, a growing body of evidence points to a pro-survival and oncogenic role for SphK2 in various cancers.[3][4] Low-level overexpression of SphK2 can promote cell survival and proliferation.[3] Furthermore, the inhibition of SphK2 has demonstrated anti-cancer effects in a range of cancer cell lines, often with greater efficacy than targeting SphK1.[4]
Subcellular Localization and Function
The subcellular localization of SphK2 is a critical determinant of its function in cancer.[5]
-
Nuclear SphK2: In the nucleus, S1P produced by SphK2 can act as an inhibitor of histone deacetylases (HDACs), leading to epigenetic modifications that can promote the expression of oncogenes like c-Myc.[4] Nuclear SphK2 has also been implicated in stabilizing telomerase, further contributing to cancer cell immortality.[4]
-
Cytosolic and Endoplasmic Reticulum (ER) SphK2: In the cytoplasm and ER, SphK2's role is more complex. Under certain stress conditions, ER-localized SphK2 can have pro-apoptotic functions.
-
Mitochondrial SphK2: Mitochondrial SphK2-generated S1P can bind to prohibitin 2, regulating mitochondrial function.
SphK2 Signaling Pathways in Cancer
SphK2 is intricately involved in several key signaling pathways that are frequently dysregulated in cancer.
Pro-survival and Proliferative Signaling
dot
Caption: SphK2-mediated pro-survival and proliferative signaling pathway.
Nuclear SphK2 and Epigenetic Regulation
dot
Caption: Nuclear SphK2-mediated epigenetic regulation.
Quantitative Data on SphK2 in Cancer
Table 1: SphK2 Expression in Various Cancers
| Cancer Type | Expression Level Compared to Normal Tissue | Reference |
| Colorectal Cancer | Significantly upregulated | [6] |
| Breast Cancer | Significantly overexpressed | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | Gradually upregulated from normal to cancerous tissue | [8] |
| Large Granular Lymphocyte Leukemia | Significantly elevated mRNA expression | [9] |
| Osteosarcoma | Significantly higher mRNA and protein expression | [10] |
Table 2: Effects of SphK2 Inhibition on Cancer Cells
| Cancer Cell Line | Inhibitor/Method | Observed Effect | Quantitative Change | Reference |
| Colorectal Cancer (HT-29) | ABC294640 | Growth inhibition, apoptosis | - | [1] |
| Non-Small Cell Lung Cancer (H358OR, H3255OR) | Opaganib (ABC294640) + Osimertinib | Inhibition of cell viability | 81.43% and 76.35% inhibition, respectively | [11] |
| Large Granular Lymphocyte Leukemia | ABC294640 or K145 | Decreased viability | - | [9] |
| Cholangiocarcinoma | ABC294640 | Inhibition of proliferation, induction of apoptosis | - | [12] |
Table 3: Clinical Trial Data for ABC294640 (Opaganib)
| Trial Phase | Cancer Type | Dose | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | 500 mg bid (recommended Phase II dose) | Well-tolerated, achieved biologically relevant plasma concentrations. Partial response in one cholangiocarcinoma patient. | [13] |
| Phase IIa | Advanced Cholangiocarcinoma | - | Ongoing | [14] |
Experimental Protocols
SphK2 Kinase Activity Assay (Radiometric)
This protocol is adapted from a method for measuring SphK inhibitor activity.[15]
Materials:
-
Recombinant human SphK2
-
Reaction Buffer: 20 mM Tris-Cl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl2, 0.5 mM 4-deoxypyridoxine, 10% glycerol, and 0.1 mg/ml each of leupeptin, aprotinin, and soybean trypsin inhibitor. For SphK2 activity, supplement with 100 mM KCl.
-
Substrate: D-erythro-sphingosine
-
[γ-³²P]ATP
-
P81 phosphocellulose cation exchange paper
-
75 mM orthophosphoric acid
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, substrate (e.g., 5-10 µM sphingosine), and any inhibitors to be tested.
-
Initiate the reaction by adding [γ-³²P]ATP (e.g., 10 µM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 75 mM orthophosphoric acid.
-
Soak the paper in acetone for 2 minutes and allow it to dry.
-
Measure the amount of incorporated radiolabel using a liquid scintillation counter.
dot
Caption: Workflow for a radiometric SphK2 kinase activity assay.
siRNA-Mediated Knockdown of SphK2
This protocol provides a general guideline for siRNA transfection.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
siRNA targeting SphK2 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
One day before transfection, seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.
-
On the day of transfection, prepare two tubes for each well to be transfected.
-
Tube A: Dilute siRNA in Opti-MEM.
-
Tube B: Dilute transfection reagent in Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours before assessing knockdown efficiency and performing downstream assays.
Cell Proliferation Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cells
-
96-well plate
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the compound of interest for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
dot
Caption: Workflow for an Annexin V/PI apoptosis assay.
SphK2 and Therapy Resistance
SphK2 has been implicated in the development of resistance to various cancer therapies. In non-small cell lung cancer (NSCLC), SphK2 upregulation is associated with resistance to tyrosine kinase inhibitors (TKIs) like erlotinib (B232) and osimertinib.[11][12] Inhibition of SphK2 has been shown to overcome this resistance.[11] Furthermore, SphK2 may contribute to chemoresistance, and its downregulation can sensitize cancer cells to agents like doxorubicin.[14]
Conclusion and Future Directions
Sphingosine kinase 2 is a multifaceted enzyme with a context-dependent role in cancer. Its diverse subcellular localizations and involvement in critical signaling pathways make it a compelling target for therapeutic intervention. While the pro-tumorigenic functions of SphK2 are becoming increasingly evident, further research is needed to fully elucidate the mechanisms that govern its dual nature. The development of specific SphK2 inhibitors, such as opaganib (ABC294640), holds promise for novel cancer treatment strategies, both as monotherapy and in combination with existing drugs to overcome resistance. Future studies should focus on identifying biomarkers to predict which tumors are most likely to respond to SphK2-targeted therapies, thereby paving the way for personalized medicine approaches.
References
- 1. Sphingosine kinase 2 in cancer: A review of its expression, function, and inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. SPHK2 Polyclonal Antibody (17096-1-AP) [thermofisher.com]
- 5. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine kinase 2 in stromal fibroblasts creates a hospitable tumor microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal sphingosine kinase 2 subcellular localization is altered in Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine kinase-2 is overexpressed in large granular lymphocyte leukemia and promotes survival through Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. Antitumor effect of the novel sphingosine kinase 2 inhibitor ABC294640 is enhanced by inhibition of autophagy and by sorafenib in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mayo.edu [mayo.edu]
- 15. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
The Discovery and Synthesis of K145: A Selective Sphingosine Kinase-2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Compound K145, chemically identified as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, is a potent and selective inhibitor of sphingosine (B13886) kinase-2 (SphK2).[1][2] Sphingosine kinases are crucial enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration.[1] Dysregulation of the SphK/S1P signaling axis has been implicated in the pathogenesis of various diseases, most notably cancer. This compound has emerged as a valuable pharmacological tool for studying the specific roles of SphK2 and as a promising lead compound for the development of novel anticancer therapeutics.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Data Presentation
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| SphK2 IC50 | 4.3 µM | Recombinant Human SphK2 | [1] |
| SphK2 Ki | 6.4 µM | Recombinant Human SphK2 | [1] |
| SphK1 Inhibition | Inactive at concentrations up to 10 µM | Recombinant Human SphK1 | [1] |
| Cell Growth Inhibition | Concentration-dependent | U937 human leukemia cells | [1] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Type | Administration Route | Dosage | Outcome | Reference |
| Nude Mice | U937 human leukemia xenograft | Intraperitoneal | 15 mg/kg daily | Significant tumor growth inhibition | [1] |
| Nude Mice | U937 human leukemia xenograft | Oral | 50 mg/kg daily | Significant tumor growth inhibition | [1] |
| BALB/c Mice | JC murine breast cancer syngeneic model | Intraperitoneal | 20 and 35 mg/kg | Significant tumor growth inhibition | [1] |
Experimental Protocols
Synthesis of this compound (3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione)
The synthesis of this compound is achieved through a multi-step process as outlined by Liu et al. (2013). The key steps involve the preparation of the aldehyde intermediate, followed by a condensation reaction and subsequent deprotection.
Step 1: Synthesis of 3-(4-butoxyphenyl)propionaldehyde
This intermediate is prepared from 4-butoxybenzaldehyde (B1265825) by reaction with Meldrum's acid in the presence of piperidine, followed by a reduction step.[1]
Step 2: Synthesis of the Thiazolidine-2,4-dione Intermediate
A protected amino-ethyl side chain is introduced onto the thiazolidine-2,4-dione core.
Step 3: Condensation and Deprotection
The 3-(4-butoxyphenyl)propionaldehyde is condensed with the modified thiazolidine-2,4-dione. The final step involves the removal of the protecting group from the amino-ethyl side chain to yield this compound.[1]
Note: For a detailed, step-by-step protocol with specific reagent quantities, reaction times, and purification methods, it is recommended to consult the supplementary information of the primary literature by Liu et al. (2013), if available.
Sphingosine Kinase Inhibition Assay
The inhibitory activity of this compound against SphK1 and SphK2 can be determined using a radioisotope-based assay.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human SphK1 or SphK2, [γ-³²P]ATP, and sphingosine as the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Lipid Extraction: Terminate the reaction and extract the lipids using a chloroform/methanol/HCl solution.
-
TLC Analysis: Separate the radiolabeled sphingosine-1-phosphate from unreacted [γ-³²P]ATP and sphingosine using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radioactive S1P using a phosphorimager or scintillation counting.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Growth Inhibition Assay (U937 Cells)
The effect of this compound on the proliferation of U937 human leukemia cells can be assessed using a standard cell viability assay (e.g., MTT or WST-1 assay).
-
Cell Seeding: Seed U937 cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
-
Viability Reagent Addition: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Apoptosis induction by this compound in U937 cells can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Treat U937 cells with this compound at a concentration known to inhibit growth.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of ERK and Akt Phosphorylation
The effect of this compound on the ERK and Akt signaling pathways can be evaluated by Western blotting.
-
Cell Lysis: Treat U937 cells with this compound for a specific duration, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK and p-Akt normalized to total ERK and total Akt, respectively.
Mandatory Visualization
Caption: this compound inhibits SphK2, leading to reduced ERK and Akt activation and promoting apoptosis.
Caption: Synthetic workflow for the preparation of the this compound compound.
References
The Dichotomous Role of Sphingosine Kinase 2 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine (B13886) Kinase 2 (SphK2) is a critical lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in a myriad of cellular processes. Unlike its isoform SphK1, which is primarily cytosolic and pro-survival, SphK2 exhibits a more complex, compartmentalized role, acting as a key regulator in distinct signaling pathways within the nucleus, mitochondria, and endoplasmic reticulum. This technical guide provides an in-depth exploration of the multifaceted functions of SphK2, detailing its involvement in cell fate decisions, cancer biology, inflammation, and neurodegeneration. We present a comprehensive overview of the signaling cascades modulated by SphK2, supported by quantitative data, detailed experimental methodologies, and visual pathway representations to facilitate a deeper understanding and guide future research and therapeutic development.
Introduction: The Sphingolipid Rheostat and the Emergence of SphK2
The balance between cellular levels of pro-apoptotic ceramide and sphingosine, and the pro-survival molecule sphingosine-1-phosphate (S1P), is often termed the "sphingolipid rheostat," a critical determinant of cell fate.[1] Sphingosine kinases (SphKs), which catalyze the formation of S1P, are central to this balance.[2] Two isoforms, SphK1 and SphK2, have been identified, encoded by separate genes.[3][4] While both enzymes produce S1P, their distinct subcellular localizations and regulatory mechanisms confer upon them often opposing biological functions.[5][6]
SphK1 is predominantly found in the cytoplasm and is often upregulated in cancer, where it promotes proliferation, survival, and therapeutic resistance.[2][5] In contrast, SphK2 has a more enigmatic and context-dependent role, largely dictated by its subcellular localization.[5][6][7] It contains a nuclear localization signal and a nuclear export signal, allowing it to shuttle between the cytoplasm and the nucleus.[5] Furthermore, SphK2 is also found in the mitochondria and the endoplasmic reticulum, where it generates distinct pools of S1P that can have vastly different downstream effects compared to the S1P produced by SphK1.[5][6][8] This guide will dissect the intricate roles of SphK2 within these specific cellular compartments and its impact on key signaling pathways.
Subcellular Localization and Compartmentalized Signaling of SphK2
The functional diversity of SphK2 is intrinsically linked to its presence in multiple organelles, allowing it to modulate specific signaling events in a spatially controlled manner.[5][6][8]
Nuclear SphK2: Epigenetic Regulation and Telomere Maintenance
Within the nucleus, SphK2-generated S1P acts as an endogenous inhibitor of histone deacetylases 1 and 2 (HDAC1/2).[6][9] This inhibition leads to increased histone acetylation, promoting a more open chromatin structure and influencing gene expression.[6][10] For instance, by inhibiting HDACs, nuclear SphK2 can enhance the expression of the cyclin-dependent kinase inhibitor p21, leading to cell-cycle arrest.[6]
Furthermore, nuclear S1P produced by SphK2 has been shown to directly bind to the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase.[5][6] This interaction stabilizes hTERT by preventing its ubiquitination and subsequent degradation, thereby playing a role in telomere maintenance and cellular senescence.[5][6]
Mitochondrial SphK2: Regulation of Apoptosis and Metabolism
In the mitochondria, SphK2 and its product S1P are involved in the regulation of apoptosis and cellular respiration.[5][6] Mitochondrial S1P can bind to prohibitin 2 (PHB2), a protein located on the inner mitochondrial membrane that is crucial for maintaining mitochondrial integrity and function.[5][9] Reductions in SphK2 levels have been linked to defective mitochondrial respiration.[5]
Moreover, SphK2 contains a BH3-like domain, which allows it to interact with pro-apoptotic Bcl-2 family members like Bcl-xL.[4][6] Under certain stress conditions, mitochondrial SphK2 can promote the activation of BAK, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic cascade.[6]
Endoplasmic Reticulum (ER) SphK2: Stress Response and Apoptosis
During cellular stress, such as serum withdrawal, SphK2 can translocate to the endoplasmic reticulum.[5][6] In this compartment, it exerts pro-apoptotic functions, although the precise mechanisms are still under investigation.[5][6]
SphK2 in Key Cell Signaling Pathways
SphK2 is a pivotal player in several fundamental signaling pathways that govern cell survival, proliferation, and response to stress.
Apoptosis
The role of SphK2 in apoptosis is complex and often appears contradictory, highlighting its context-dependent functions. In many cell types, SphK2 promotes apoptosis and cell-cycle arrest.[6][11] This can occur through several mechanisms:
-
HDAC Inhibition: As mentioned, nuclear SphK2 inhibits HDAC1/2, leading to increased expression of p21 and cell cycle arrest.[6]
-
Mitochondrial Pathway: SphK2 can promote apoptosis via the intrinsic mitochondrial pathway through its interaction with Bcl-2 family proteins and the subsequent release of cytochrome c.[6]
-
BH3 Domain Interaction: The BH3 domain of SphK2 can directly interact with anti-apoptotic proteins like Bcl-xL, potentially neutralizing their protective effects.[4][6]
Conversely, in some contexts, such as during cerebral ischemia, SphK2 has been shown to be cytoprotective.[4] This dual functionality underscores the importance of its subcellular localization and the specific cellular stressors involved.
Cell Proliferation and Cancer
While SphK1 is unequivocally considered an oncogene, the role of SphK2 in cancer is more nuanced.[2] Pharmacological inhibition of SphK2 has shown anti-cancer effects in various models, including prostate, breast, and colon cancer, by inducing apoptosis and inhibiting proliferation.[5][12] However, the ability of nuclear SphK2 to stabilize hTERT suggests a potential pro-proliferative role under certain circumstances.[5][6]
High expression of SphK2 has been associated with both poor and favorable prognoses in different cancer types, again emphasizing its context-dependent nature.[13][14] The SphK2-mTORC2 axis has been identified as a potential therapeutic target in hepatocellular carcinoma, where it is involved in metabolic reprogramming.[10]
Inflammation
SphK2 plays a significant role in modulating inflammatory responses. Inhibition of SphK2 can reduce the migration of lymphocytes to sites of inflammation, making it a potential target for autoimmune diseases.[12] By lowering S1P levels, SphK2 inhibitors can ameliorate inflammatory responses in conditions like rheumatoid arthritis and inflammatory bowel disease.[12]
S1P Receptor-Mediated Signaling
While much of SphK2's function is intracellular, the S1P it produces can be exported out of the cell by transporters like spinster 2 (Spns2) and ATP-binding cassette (ABC) transporters.[9][15] Extracellular S1P then acts as a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[15][16][17] Activation of these receptors initiates a wide array of downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and Rho pathways, which regulate cell survival, migration, differentiation, and immune cell trafficking.[15][17]
Quantitative Data
The following tables summarize key quantitative parameters related to SphK2 enzymatic activity and inhibition.
Table 1: Michaelis-Menten Constants (Km) for SphK2 Substrates
| Substrate | Km (μM) | Cell/System | Reference |
| Sphingosine | 3 - 5 | Purified enzyme | [18] |
| Sphingosine | 4.6 | Recombinant human SphK2 | [19] |
| Sphingosine | 6 | U937 cell extracts | [18] |
| Sphingosine | 7 | Mouse kidney extracts | [18] |
| FTY720 (Fingolimod) | 22 | Purified enzyme | [18] |
| Sphingosine fluorescein | 2.8 ± 0.8 | In vitro | [20][21] |
| sphinga-4,14-diene | 8.5 | Recombinant human SphK2 | [19] |
| ATP | 79 | Purified enzyme | [18] |
Table 2: Inhibitor Constant (Ki) and IC50 Values for Selected SphK2 Inhibitors
| Inhibitor | Ki (nM) | IC50 | Cell/System | Reference |
| 14c | 90 | - | In vitro | [22] |
| ABC294640 (Opaganib) | 10,000 | - | In vitro | [22] |
| ROMe ((R)-FTY720-OMe) | 16,500 | - | Selective for SphK2 over SphK1 | [23] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of SphK2 function. Below are outlines for key experimental procedures.
Sphingosine Kinase Activity Assay (Radiometric)
This is a classic and sensitive method for measuring SphK activity.
Materials:
-
HEK293T cells transfected with SphK2 plasmid
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, protease inhibitors)
-
Kinase assay buffer (Lysis buffer supplemented with 10 mM MgCl2, 0.5 mM 4-deoxypyridoxine, 10% glycerol, and 100 mM KCl for SphK2)
-
D-erythro-sphingosine
-
[γ-32P]ATP or [γ-33P]ATP
-
P81 phosphocellulose cation exchange paper
-
75 mM orthophosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare cleared cell lysates from HEK293T cells overexpressing SphK2.
-
Initiate the kinase reaction by mixing cell lysate with kinase assay buffer containing sphingosine and [γ-32P]ATP.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 75 mM orthophosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone.
-
Quantify the amount of radiolabeled S1P bound to the paper using a scintillation counter.
High-Throughput Fluorescence-Based SphK2 Assay
This method is suitable for screening large numbers of potential inhibitors.
Materials:
-
Purified recombinant SphK2
-
SphK2 reaction buffer (e.g., 30 mM Tris-HCl pH 7.4, 0.05% Triton X-100, 200 mM KCl, 10% glycerol)
-
NBD-sphingosine (fluorescent substrate)
-
ATP
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix of SphK2 reaction buffer containing the enzyme and any inhibitors to be tested.
-
Add the master mix to the wells of a 384-well plate.
-
Initiate the reaction by adding a solution of NBD-sphingosine and ATP.
-
Monitor the change in fluorescence emission in real-time using a fluorescence plate reader (e.g., λEx = 550 nm, λEm = 583 nm). The phosphorylation of NBD-sphingosine results in a change in its fluorescence properties.
-
Calculate the initial reaction rates from the fluorescence kinetic data.
(Adapted from[25])
Subcellular Fractionation and Western Blotting for SphK2 Localization
This protocol allows for the determination of SphK2 distribution within different cellular compartments.
Materials:
-
Cell culture of interest
-
Fractionation buffers (cytosolic, mitochondrial, nuclear, ER)
-
Dounce homogenizer
-
Centrifuge
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SphK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
Antibodies for organelle-specific markers (e.g., tubulin for cytosol, COX IV for mitochondria, lamin B1 for nucleus)
Procedure:
-
Harvest cells and gently lyse them using a Dounce homogenizer in a hypotonic buffer.
-
Perform differential centrifugation to separate the different subcellular fractions (e.g., low-speed spin for nuclei, followed by higher speed spins for mitochondria and microsomes).
-
Isolate protein from each fraction and determine the protein concentration.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for SphK2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the SphK2 protein band using a chemiluminescence substrate.
-
Confirm the purity of the fractions by probing with antibodies against organelle-specific markers.
(General protocol based on principles described in[26])
Visualizing SphK2 Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key SphK2-mediated signaling pathways and a typical experimental workflow.
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of sphingosine kinase (SphK) as a target in developing cancer therapeutics and recent developments in the synthesis of novel SphK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPHK2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 7. Neuronal sphingosine kinase 2 subcellular localization is altered in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Relationship - SPHK2 - activates - apoptotic process [biokb.lcsb.uni.lu]
- 12. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. SPHK2 sphingosine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Sphingosine kinase 2 and p62 regulation are determinants of sexual dimorphism in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Determination of sphingosine kinase 2 activity using fluorescent sphingosine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of sphingosine kinase 2 activity using fluorescent sphingosine by capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 22. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Preclinical Profile of K145: A Selective Sphingosine Kinase 2 Inhibitor
An In-Depth Technical Guide for Drug Development Professionals
This document provides a comprehensive overview of the preclinical data available for K145, a selective, substrate-competitive inhibitor of Sphingosine (B13886) Kinase 2 (SphK2). This compound, chemically identified as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, has demonstrated potential as an anticancer agent and a modulator of lipid metabolism in various preclinical models.[1][2] This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and development workflow.
Mechanism of Action
This compound selectively targets SphK2, an enzyme that catalyzes the phosphorylation of sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P).[1] By competitively inhibiting SphK2 with respect to its substrate, sphingosine, this compound effectively suppresses cellular S1P levels.[1][3][4] The downstream consequences of SphK2 inhibition by this compound include the attenuation of pro-survival signaling pathways, notably the ERK and Akt cascades.[1][3][5] This dual inhibition of the primary target and its downstream effectors is believed to contribute to its observed anti-proliferative and pro-apoptotic effects in cancer cells.[3][5]
Recent studies have indicated that this compound may also possess off-target activities, including effects on dihydroceramide (B1258172) desaturase.[6][7] Paradoxically, in some cellular contexts, treatment with this compound has been observed to increase levels of S1P and its precursor, dihydrosphingosine-1-phosphate (dhS1P), suggesting a complex interplay with sphingolipid metabolism that warrants further investigation.[6][7][8]
Quantitative Preclinical Data
The following tables summarize the key quantitative parameters defining the in vitro and in vivo activity of this compound.
Table 1: Biochemical and In Vitro Cellular Activity of this compound
| Parameter | Value | Target/Cell Line | Comments | Reference |
| IC₅₀ | 4.30 ± 0.06 µM | Recombinant SphK2 | Dose-dependent inhibition of SphK2 activity. | [3][9][10] |
| Kᵢ | 6.4 ± 0.7 µM | Recombinant SphK2 | Competitive inhibitor with respect to sphingosine. | [3][9][11] |
| Selectivity | No inhibition up to 10 µM | Recombinant SphK1 | Demonstrates high selectivity for SphK2 over SphK1. | [3] |
| Cell Growth Inhibition | Concentration-dependent | U937 (Human Leukemia) | Significantly inhibits cell growth over 24-72 hours. | [9] |
| Apoptosis Induction | Significant at 10 µM | U937 (Human Leukemia) | Induces apoptosis after 24 hours of treatment. | [9] |
| Pathway Inhibition | Effective at 4-8 µM | U937 (Human Leukemia) | Decreases phosphorylation of ERK and Akt after 3 hours. | [9] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Dosing Regimen | Efficacy Outcome | Comments | Reference |
| U937 Xenograft (Nude Mice) | 15 mg/kg, i.p. | Significant tumor growth inhibition. | Demonstrates in vivo anti-tumor activity. | [3] |
| U937 Xenograft (Nude Mice) | 50 mg/kg, p.o. (daily for 15 days) | Significant tumor growth inhibition. | Orally bioavailable with no apparent toxicity. | [3][9] |
| JC Syngeneic Model (BALB/c Mice) | 20 & 35 mg/kg, i.p. | >50% reduction in tumor volume vs. vehicle. | Dose-dependent anti-tumor activity confirmed in an immunocompetent model. | [3] |
| ob/ob Mice | Intraperitoneal injection | Reduced hepatic lipid accumulation. | Potential therapeutic for nonalcoholic fatty liver disease (NAFLD). | [2] |
| db/db Mice | Intraperitoneal injection | Improvement in NAFLD and hyperglycemia. | Suggests a role in treating metabolic diseases. | [2] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Sphingosine Kinase Activity Assay
This assay quantifies the enzymatic activity of SphK1 and SphK2 and the inhibitory effect of this compound.
-
Enzyme Source: Recombinant human SphK1 and SphK2.
-
Substrates: Sphingosine and [γ-³²P]ATP.
-
Reaction Buffer: A buffer containing MgCl₂ and 0.25% Triton X-100 (which selectively inhibits SphK2, allowing for specific measurement of SphK1 when both are present).[12]
-
Procedure:
-
Recombinant SphK enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by adding a mixture of sphingosine and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time at 37°C and then terminated.
-
Lipids are extracted from the reaction mixture.
-
The radiolabeled product, [³²P]S1P, is separated from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
The amount of [³²P]S1P is quantified using a phosphorimager or scintillation counting.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive), the assay is performed with varying concentrations of sphingosine at fixed concentrations of this compound. The data are then analyzed using Lineweaver-Burk plots to calculate the inhibition constant (Kᵢ).[3]
Cell Proliferation and Apoptosis Assays
These assays determine the effect of this compound on cancer cell growth and survival.
-
Cell Line: U937 human leukemia cells are typically used.[1]
-
Procedure (Proliferation):
-
Cells are seeded in multi-well plates and treated with a range of this compound concentrations (e.g., 0-10 µM).[9]
-
After incubation for various time points (e.g., 24, 48, 72 hours), a viability reagent (e.g., MTT, WST-1) is added.
-
The absorbance, which correlates with the number of viable cells, is measured using a plate reader.
-
-
Procedure (Apoptosis):
-
Cells are treated with this compound (e.g., 10 µM for 24 hours).[9]
-
Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).
-
The stained cell population is analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Western Blot Analysis
This technique is used to measure the phosphorylation status of key signaling proteins downstream of SphK2.
-
Procedure:
-
U937 cells are treated with this compound (e.g., 4-8 µM for 3 hours).[9]
-
Cells are lysed, and total protein is extracted and quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate and an imaging system. The ratio of phosphorylated to total protein is determined to assess the inhibitory effect.
-
Animal Tumor Models
In vivo efficacy is assessed using xenograft and syngeneic tumor models.
-
Xenograft Model:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with human cancer cells (e.g., U937).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at specified doses and schedules.[1][3] The vehicle is administered to the control group.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
-
Syngeneic Model:
-
Immunocompetent mice (e.g., BALB/c) are implanted with a murine cancer cell line (e.g., JC breast cancer cells).[3]
-
The procedure follows that of the xenograft model. This model is crucial for evaluating the compound's activity in the presence of a fully functional immune system.
-
Preclinical Development Workflow
The evaluation of a targeted inhibitor like this compound follows a structured preclinical workflow, progressing from initial biochemical characterization to in vivo efficacy studies.
Summary and Future Directions
This compound is a potent and selective SphK2 inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in vitro.[1][3] Its efficacy has been confirmed in multiple in vivo cancer models, where it shows both intraperitoneal and oral activity with no apparent toxicity at therapeutic doses.[3][9] Furthermore, emerging evidence suggests a potential role for this compound in treating metabolic disorders like NAFLD.[2]
Future research should focus on:
-
Comprehensive Toxicology: Conducting formal toxicology studies to establish a safety profile for potential clinical development.[13][14]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Thoroughly characterizing the PK/PD relationship to optimize dosing regimens.
-
Off-Target Elucidation: Investigating the recently observed off-target effects to fully understand the compound's complete mechanism of action and potential liabilities.[6][7][8]
-
Combination Studies: Evaluating the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents.
Collectively, the preclinical data strongly support the continued investigation of this compound and its analogs as novel therapeutic agents.[1][3]
References
- 1. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alleviating effect of sphingosine kinases 2 inhibitor this compound on nonalcoholic fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. apconix.com [apconix.com]
- 14. medscape.com [medscape.com]
K145 and Sphingolipid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the effects of K145, a selective Sphingosine (B13886) Kinase 2 (SphK2) inhibitor, on sphingolipid metabolism. It synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.
Introduction: The Paradox of a SphK2 Inhibitor
This compound was developed as a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form the potent signaling lipid sphingosine-1-phosphate (S1P).[1] SphK2 is a key regulator of the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramides (B1148491) and pro-survival S1P.[2] Inhibition of SphK2 is therefore a therapeutic strategy for diseases like cancer, where S1P signaling is often dysregulated.
Initially, this compound demonstrated promising anti-tumor activity and was characterized as a potent SphK2 inhibitor.[1] However, recent comprehensive lipidomic studies have revealed a paradoxical effect: instead of decreasing S1P and its precursor dihydrosphingosine-1-phosphate (dhS1P), this compound causes a significant, dose-dependent increase in these lipids across various cell lines.[2][3][4][5] This finding points to significant off-target effects that fundamentally alter its impact on sphingolipid metabolism, making it a crucial case study for drug development professionals.
This guide will dissect the intended mechanism of this compound, detail its unexpected off-target activities, and provide the quantitative data and experimental context necessary for researchers utilizing this compound.
Mechanism of Action: Intended vs. Observed Effects
Intended Target: Sphingosine Kinase 2 (SphK2)
This compound was designed to selectively inhibit SphK2. Biochemical assays confirmed its activity, establishing its inhibitory profile.
Table 1: this compound Inhibitor Profile [1][6]
| Parameter | Value | Target Enzyme | Notes |
| IC₅₀ | 4.3 µM | SphK2 | Inactive against SphK1. |
| Kᵢ | 6.4 µM | SphK2 | Substrate-competitive inhibition mechanism. |
The logical expectation from this data is that cellular treatment with this compound would lead to a decrease in the products of SphK2, namely S1P and dhS1P.
Observed Effects and Off-Target Activity
Contrary to expectations, this compound treatment results in a dramatic elevation of dhS1P and S1P levels.[4] This is not due to a compensatory upregulation of SphK1 activity but is instead caused by potent off-target effects on the de novo sphingolipid synthesis pathway.[2][3]
Mechanistic studies have identified two key enzymes in the de novo pathway that are targeted by this compound:
-
3-Ketodihydrosphingosine Reductase (KDSR): This enzyme catalyzes the reduction of 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).[7][8]
-
Dihydroceramide (B1258172) Desaturase (DEGS1): This enzyme introduces a double bond into dihydroceramide to form ceramide, a critical step in the synthesis of most complex sphingolipids.[2][3]
Inhibition of these enzymes leads to a bottleneck in the pathway, causing an accumulation of upstream precursors, particularly dihydrosphingosine (dhSph). This surplus of substrate appears to overwhelm any direct inhibitory effect on SphK2, leading to a net increase in the production of dhS1P and, subsequently, S1P.
Figure 1. this compound's paradoxical effect on sphingolipid metabolism.
Quantitative Effects on Sphingolipid Profiles
Treatment with this compound leads to significant, dose-dependent changes in the cellular sphingolipidome. The most striking observation is the accumulation of dhS1P and S1P.
Table 2: Summary of this compound Effect on Sphingolipid Levels in Cell Lines
| Cell Line | This compound Conc. | Fold Change vs. Control (dhS1P) | Fold Change vs. Control (S1P) | Reference |
| Chang | 10 µM | ~15-fold increase | ~2.5-fold increase | [2] (Data estimated from published graphs) |
| HepG2 | 10 µM | ~20-fold increase | ~2-fold increase | [2] (Data estimated from published graphs) |
| HUVEC | 10 µM | ~10-fold increase | ~2-fold increase | [2] (Data estimated from published graphs) |
Note: Precise fold-change values require access to the raw numerical data from the cited studies. The values above are estimations based on graphical representations in the publications.
Therapeutic Implications: A Case Study in NAFLD
Despite its complex mechanism, the metabolic reprogramming induced by this compound has shown potential therapeutic benefits in nonalcoholic fatty liver disease (NAFLD). In animal models of NAFLD, this compound administration led to a significant reduction in hepatic lipid accumulation.[9] This effect is attributed to a shift in the expression of genes controlling lipid metabolism.
Table 3: Effect of this compound on Hepatic Gene Expression in ob/ob Mice [9]
| Gene Category | Gene Name | Effect of this compound Treatment | Function |
| Lipogenesis | FAS | Decreased Expression | Fatty Acid Synthase |
| ACC1 | Decreased Expression | Acetyl-CoA Carboxylase 1 | |
| SREBP1c | Decreased Expression | Sterol Regulatory Element-Binding Protein 1c | |
| β-Oxidation | CPT1A | Increased Expression | Carnitine Palmitoyltransferase 1A |
| MCAD | Increased Expression | Medium-Chain Acyl-CoA Dehydrogenase | |
| LCAD | Increased Expression | Long-Chain Acyl-CoA Dehydrogenase | |
| PPAR-α | Increased Expression | Peroxisome Proliferator-Activated Receptor Alpha | |
| UCP2 | Increased Expression | Uncoupling Protein 2 |
This data suggests that by modulating sphingolipid metabolism, this compound indirectly triggers a favorable shift from fat storage to fat oxidation in the liver.
Experimental Protocols
Reproducing and building upon the findings related to this compound requires robust experimental methods. Below are detailed protocols for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: Human conjunctival cells (Chang), human liver carcinoma cells (HepG2), and human umbilical vein endothelial cells (HUVEC) are commonly used.[2][3]
-
Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified atmosphere.
-
Inhibitor Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded to reach ~80% confluency. The medium is then replaced with fresh medium containing the desired final concentration of this compound or a DMSO vehicle control. Incubation times typically range from 4 to 24 hours depending on the experimental endpoint.
Sphingolipid Extraction and Quantification by LC-MS/MS
This protocol outlines the steps for analyzing cellular sphingolipid profiles.
Figure 2. Standard workflow for cellular lipidomics analysis.
-
Sample Preparation: After treatment, cells are washed twice with ice-cold PBS and scraped into a new tube.
-
Internal Standards: A cocktail of deuterated sphingolipid internal standards (e.g., d7-S1P, d7-Sph, C17-Cer) is added to each sample for accurate quantification.
-
Lipid Extraction: Lipids are extracted by adding a 2:1 (v/v) mixture of chloroform/methanol. The mixture is vortexed thoroughly and incubated for 1 hour at 48°C.
-
Phase Separation: Phase separation is induced by adding chloroform and a salt solution (e.g., 1 M KCl). The mixture is vortexed and centrifuged at 1,000 x g for 5 minutes.
-
Collection and Drying: The lower organic phase is carefully collected, transferred to a new tube, and dried under a stream of nitrogen gas.
-
Analysis: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol). Sphingolipid species are then separated by liquid chromatography (LC) and detected and quantified by tandem mass spectrometry (MS/MS).
Dihydroceramide Desaturase (DEGS1) Activity Assay
This assay measures the conversion of a fluorescently labeled dihydroceramide substrate to ceramide.
-
Substrate: NBD-C6-dihydroceramide is used as the fluorescent substrate.
-
Reaction: Cell lysates are incubated with the substrate in a reaction buffer. The reaction is initiated by adding a cofactor, such as NADH.
-
Incubation: The reaction mixture is incubated for a set time (e.g., 30 minutes) at 37°C.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted as described in the lipidomics protocol (5.2).
-
Analysis: The extracted lipids are separated using thin-layer chromatography (TLC) or LC. The fluorescent spots corresponding to the substrate (NBD-dhCer) and the product (NBD-Cer) are quantified using a fluorescence scanner. DEGS1 activity is calculated based on the percentage of substrate converted to product.
Conclusion and Future Directions
The case of this compound serves as a critical lesson in drug development, particularly for metabolic enzyme inhibitors. While initially characterized as a selective SphK2 inhibitor, its profound off-target effects on the de novo sphingolipid synthesis pathway dominate its cellular activity, leading to the paradoxical accumulation of S1P and dhS1P.[2][3][4] This highlights the absolute necessity of comprehensive lipidomic profiling when evaluating drugs that target lipid metabolism.
Despite this mechanistic complexity, the resulting metabolic shift has shown promise in preclinical models of NAFLD, where this compound promotes fatty acid oxidation over lipogenesis.[9] Future research should focus on delineating the specific contributions of DEGS1 and KDSR inhibition to these therapeutic effects. Furthermore, developing more selective inhibitors for these off-target enzymes may provide new avenues for treating metabolic diseases, an outcome born from the unexpected pharmacology of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 9. The alleviating effect of sphingosine kinases 2 inhibitor this compound on nonalcoholic fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for K145: An In Vitro SphK2 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of K145 on Sphingosine (B13886) Kinase 2 (SphK2). This compound is a selective, substrate-competitive inhibitor of SphK2.[1][2][3] This document outlines the necessary reagents, experimental procedures, and data analysis methods for researchers engaged in cancer research and drug development.
SphK2 Signaling Pathway and Inhibition by this compound
Sphingosine Kinase 2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway.[4] It catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in various cellular processes, including proliferation, survival, and migration.[4][5] Dysregulation of the SphK2/S1P signaling axis has been implicated in several diseases, including cancer.[4][5] this compound selectively inhibits SphK2, thereby reducing the production of S1P and affecting downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often upregulated in cancer cells.[3][4]
Caption: SphK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data: this compound Inhibition of SphK2
The following table summarizes the key quantitative parameters of this compound as a SphK2 inhibitor.
| Parameter | Value | Notes |
| IC50 | 4.3 µM | Half-maximal inhibitory concentration against SphK2.[1][2][3] |
| Ki | 6.4 µM | Inhibition constant, indicating the binding affinity of this compound to SphK2.[1][2] |
| Selectivity | Inactive against SphK1 | This compound shows selectivity for SphK2 over the SphK1 isoform.[1][2] |
| Mechanism | Substrate-competitive | This compound competes with the natural substrate, sphingosine, for binding to SphK2.[1] |
Experimental Protocol: In Vitro SphK2 Inhibition Assay (Radiometric)
This protocol is based on a standard radiometric kinase assay format, which is considered a highly sensitive and reliable method for determining kinase activity.[6]
Materials and Reagents:
-
Recombinant human SphK2 enzyme
-
This compound inhibitor
-
Sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.01% Triton X-100)
-
Reaction termination solution (e.g., 3% phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation fluid
-
Microplate reader (scintillation counter)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, etc.)
Experimental Workflow:
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer. The final concentrations should span a range appropriate for determining the IC50 value (e.g., from 0.1 µM to 100 µM). Also, prepare a vehicle control (e.g., DMSO) without the inhibitor.
-
Prepare Reaction Mix: In a microplate, for each reaction, combine the following:
-
Kinase reaction buffer
-
Desired concentration of this compound or vehicle control
-
Recombinant SphK2 enzyme
-
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of sphingosine and [γ-³²P]ATP to each well. The final concentration of ATP should be close to its Km value for SphK2 to ensure accurate IC50 determination.[7]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes). This incubation time should be within the linear range of the enzyme kinetics.
-
Terminate Reaction: Stop the reaction by adding the reaction termination solution (e.g., 3% phosphoric acid).
-
Spotting and Washing: Spot a portion of the terminated reaction mixture onto P81 phosphocellulose paper. Wash the paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure Radioactivity: After washing, dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of SphK2 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Controls:
-
Positive Control: A known SphK2 inhibitor can be used as a positive control to validate the assay.
-
Negative Control: A reaction with no enzyme should be included to determine the background signal.
-
Vehicle Control: A reaction containing the vehicle (e.g., DMSO) used to dissolve this compound should be included to account for any effects of the solvent on enzyme activity.
Disclaimer: This protocol provides a general guideline. Researchers should optimize the assay conditions, such as enzyme and substrate concentrations, and incubation time, for their specific experimental setup. Recent studies suggest that this compound may have complex effects on sphingolipid metabolism in certain cell types, and therefore, results should be interpreted carefully.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for K145 in U937 Cell Culture
Abstract
This document aims to provide detailed application notes and protocols for the use of K145 in U937 human monocytic leukemia cell culture. However, a comprehensive search of available scientific literature and databases did not yield specific information on a compound designated as "this compound" for use in U937 cell culture or related cancer research. The information presented herein is based on general protocols for U937 cell culture and the study of apoptosis and signaling pathways, which would be applicable to a novel compound once its mechanism of action is determined. Researchers should adapt these protocols based on the specific properties of this compound.
Introduction to U937 Cells
The U937 cell line is a valuable in vitro model in cancer research and immunology. Derived from a human histiocytic lymphoma, these cells exhibit a monocyte-like phenotype.[1][2] U937 cells are widely used to study cellular differentiation, apoptosis, and the effects of potential therapeutic agents.[3] They can be induced to differentiate into macrophage-like cells, making them a versatile tool for investigating the molecular mechanisms of hematological malignancies and the cellular response to various stimuli.[3][4]
Key Characteristics of U937 Cells:
-
Morphology: Lymphoblast-like[1]
-
Growth Properties: Suspension culture[5]
-
Applications: Studies of monocyte/macrophage differentiation, apoptosis, cytokine signaling, and drug screening[2][3]
General Protocols for U937 Cell Culture
2.1. Cell Culture Media and Reagents
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][2][5]
-
Cryopreservation Medium: Complete growth medium supplemented with 5-10% DMSO.[5]
2.2. Routine Cell Culture Maintenance
-
Culture U937 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL for optimal growth.
-
Subculture the cells every 2-3 days by centrifuging the cell suspension at 100-200 x g for 5 minutes and resuspending the cell pellet in fresh, pre-warmed growth medium at a seeding density of 2-3 x 10^5 cells/mL.[1]
-
Regularly check cell viability using the trypan blue exclusion assay.
Hypothetical Application of this compound in U937 Cells: Investigating Apoptosis
Assuming this compound is an investigational anti-cancer agent, a primary application would be to assess its ability to induce apoptosis in U937 leukemia cells.
3.1. Experimental Design
-
Objective: To determine the apoptotic effect of this compound on U937 cells.
-
Methodology: Treat U937 cells with varying concentrations of this compound for different time points and assess markers of apoptosis.
-
Controls: Include a vehicle-treated control (e.g., DMSO) and a positive control known to induce apoptosis in U937 cells (e.g., etoposide (B1684455) or staurosporine).
3.2. Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Seed U937 cells in 6-well plates at a density of 5 x 10^5 cells/mL.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
3.3. Data Presentation
Summarize the quantitative data from the apoptosis assay in a table for clear comparison.
| This compound Concentration (µM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle) | 24 | |||
| 1 | 24 | |||
| 5 | 24 | |||
| 10 | 24 | |||
| 0 (Vehicle) | 48 | |||
| 1 | 48 | |||
| 5 | 48 | |||
| 10 | 48 |
Hypothetical Signaling Pathway Analysis of this compound Action
To understand the mechanism of action of this compound, it is crucial to investigate its impact on key signaling pathways involved in cell survival and apoptosis.
4.1. Experimental Workflow: Western Blotting for Signaling Proteins
The following workflow can be used to analyze the effect of this compound on protein expression and phosphorylation status.
Caption: Experimental workflow for analyzing protein expression and phosphorylation by Western blotting.
4.2. Hypothetical this compound-Induced Apoptotic Signaling Pathway
Based on common mechanisms of apoptosis induction in leukemia cells, this compound could potentially act through the intrinsic or extrinsic apoptotic pathways. The following diagram illustrates a hypothetical signaling cascade.
Caption: A hypothetical intrinsic apoptotic signaling pathway induced by this compound in U937 cells.
Conclusion
While specific information regarding "this compound" is not currently available in the public domain, this document provides a framework of standard protocols and hypothetical experimental designs for its investigation in U937 cell culture. Researchers are encouraged to adapt these general methodologies to the specific characteristics of this compound to elucidate its mechanism of action and potential as a therapeutic agent. Standard assays for cell viability, apoptosis, and signaling pathway analysis will be crucial in characterizing the biological effects of this novel compound.
References
Application Notes and Protocols for K145 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and essential data for the use of K145, a selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2), in in vivo mouse models. This compound has demonstrated anti-tumor activity in preclinical studies, making it a compound of interest for cancer research. This document outlines its mechanism of action, established in vivo dosages, and comprehensive protocols for vehicle preparation, animal model development, and administration. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Mechanism of Action
This compound is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2), with an IC50 of 4.3 µM. It displays selectivity for SphK2 over SphK1 and other protein kinases. The primary mechanism of action of this compound involves the inhibition of SphK2, which catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). By inhibiting SphK2, this compound reduces intracellular levels of S1P. This reduction in S1P, in turn, leads to the downregulation of pro-survival signaling pathways, notably the ERK and Akt pathways, ultimately inducing apoptosis in cancer cells. Interestingly, while intracellular S1P levels are decreased, studies on SphK2 inhibitors have shown that they can lead to an increase in circulating S1P levels in the blood of mice.
Signaling Pathway Diagram
Caption: this compound inhibits SphK2, leading to reduced intracellular S1P and subsequent downregulation of ERK/Akt signaling, promoting apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Enzyme |
| IC50 | 4.3 µM | SphK2 |
| Ki | 6.4 µM | SphK2 |
Table 2: Efficacious In Vivo Dosage of this compound in a U937 Xenograft Model
| Animal Model | Tumor Cell Line | This compound Dosage | Administration Route | Treatment Duration | Outcome |
| BALB/c-nu mice | U937 (human histiocytic lymphoma) | 50 mg/kg | Daily Oral Gavage | 15 days | Significant inhibition of tumor growth |
| BALB/c-nu mice | U937 (human histiocytic lymphoma) | 20 mg/kg | Not specified | Not specified | Efficacy observed |
Experimental Protocols
This compound Formulation and Vehicle Preparation
Objective: To prepare a vehicle formulation suitable for the oral administration of this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Protocol for 2% DMSO, 20% PEG, 78% Saline Vehicle:
-
Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (typically 100-200 µL per mouse).
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated amount of this compound powder. Add 2% of the final volume as DMSO. Vortex thoroughly until the this compound is completely dissolved.
-
Add PEG: Add 20% of the final volume as PEG300 or PEG400 to the DMSO/K145 solution. Vortex until the solution is homogeneous.
-
Add Saline: Add 78% of the final volume as sterile saline. Vortex thoroughly to ensure a uniform suspension.
-
Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before each use, allow the formulation to reach room temperature and vortex vigorously to ensure homogeneity.
U937 Xenograft Mouse Model Protocol
Objective: To establish a subcutaneous U937 tumor xenograft model in immunodeficient mice.
Materials:
-
U937 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer
-
Immunodeficient mice (e.g., BALB/c-nu or SCID), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Calipers
Protocol:
-
Cell Culture: Culture U937 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation for Injection:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method.
-
Shave and disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin and insert the needle subcutaneously.
-
Inject 100-200 µL of the cell suspension (5-10 x 10^6 cells).
-
Slowly withdraw the needle.
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Begin this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Experimental Workflow Diagram
Caption: Workflow for a U937 xenograft study with this compound treatment.
Pharmacokinetics and Toxicology
Pharmacokinetics
Specific pharmacokinetic parameters for this compound in mice, such as Cmax, Tmax, half-life (T1/2), and AUC, are not publicly available at this time. However, this compound has been demonstrated to be orally bioavailable and effective when administered via oral gavage.
General Protocol for a Preliminary Pharmacokinetic Study:
-
Administer a single dose of this compound (e.g., 50 mg/kg) to a cohort of mice via oral gavage.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Process blood samples to obtain plasma.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters using appropriate software.
Toxicology
In a 15-day study with daily oral administration of 50 mg/kg this compound to BALB/c-nu mice, no apparent toxicity was observed.
General Recommendations for Toxicity Assessment:
-
Acute Toxicity: Perform a single-dose escalation study to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: For longer-term studies, conduct a repeat-dose toxicity study (e.g., 14 or 28 days) at and around the efficacious dose.
-
Monitoring: During toxicity studies, monitor animals for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral abnormalities.
-
Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs.
-
Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.
Conclusion
This compound is a promising SphK2 inhibitor with demonstrated in vivo anti-tumor efficacy in a U937 xenograft mouse model at a dose of 50 mg/kg administered by daily oral gavage. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their preclinical cancer studies. While detailed pharmacokinetic and toxicology data are limited, the general procedures outlined will aid in the design of further investigations to fully characterize the in vivo properties of this compound.
Application Notes and Protocols for K145 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed instructions for the preparation, storage, and handling of stock solutions of K145, a selective sphingosine (B13886) kinase-2 (SphK2) inhibitor. Adherence to these protocols is crucial for ensuring the stability, and activity of the compound in downstream experimental applications.
Compound Information
This compound hydrochloride is a potent and selective, substrate-competitive inhibitor of SphK2 with an IC50 of 4.3 μM and a Ki of 6.4 μM.[1][2][3][4] It has been shown to induce apoptosis and exhibit antitumor activity by inhibiting the SphK2 pathway, which leads to a decrease in sphingosine-1-phosphate (S1P) levels and subsequent downstream effects on signaling pathways involving ERK and Akt.[1][2][5] this compound is inactive against SphK1 and other protein kinases.[1][6]
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAT No. | HY-15779A | [1] |
| CAS No. | 1449240-68-9 | [1][] |
| Molecular Formula | C18H25ClN2O3S | [1][] |
| Molecular Weight | 384.92 g/mol | [1][] |
| Appearance | White to beige powder | [8] |
| Purity | ≥98% (HPLC) | [8] |
Solubility Data
The solubility of this compound hydrochloride varies significantly in different solvents. It is essential to select the appropriate solvent based on the intended experimental application (in vitro vs. in vivo).
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Remarks | Reference |
| DMSO | ≥ 20 mg/mL | Clear solution. Ultrasonic treatment may be needed. | [1][8] |
| 45 mg/mL (116.91 mM) | Sonication is recommended. | [2] | |
| 48 mg/mL (124.7 mM) | Ultrasonic treatment may be needed. | [9] | |
| 50 mg/mL (129.90 mM) | Ultrasonic treatment is needed. | [1] | |
| Water | < 0.1 mg/mL | Insoluble. | [1] |
| 125 mg/mL (324.74 mM) | Requires sonication and warming. | [2][9] | |
| In Vivo Formulation 1 | ≥ 0.83 mg/mL (2.16 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. | [1] |
| In Vivo Formulation 2 | ≥ 0.83 mg/mL (2.16 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline). | [1] |
| In Vivo Formulation 3 | ≥ 0.83 mg/mL (2.16 mM) | 10% DMSO >> 90% corn oil. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.85 mg of this compound (Molecular Weight: 384.92).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 3.85 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until a clear solution is obtained.[1][2][9]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] Ensure the vials are sealed tightly to prevent moisture absorption.[1]
Table 3: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound |
| 1 mM | 2.5979 mL | 12.9897 mL |
| 5 mM | 0.5196 mL | 2.5979 mL |
| 10 mM | 0.2598 mL | 1.2990 mL |
This table is adapted from vendor-provided data.[1]
Preparation of this compound Formulation for In Vivo Experiments
This protocol provides an example of preparing a this compound formulation for oral gavage in animal models.
Materials:
-
This compound hydrochloride powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
Solvent Addition Sequence: For a final concentration of ≥ 0.83 mg/mL, add the solvents in the following order, ensuring complete mixing after each addition:[1][6]
-
10% DMSO (from the concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Example for 1 mL final solution:
-
Add 100 µL of 8.3 mg/mL this compound in DMSO to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Solution: The resulting solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[6] Prepare this formulation fresh before each use.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing a stock solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound hydrochloride | S1P Receptor | Apoptosis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 8. This compound = 98 HPLC 1449240-68-9 [sigmaaldrich.com]
- 9. mybiosource.com [mybiosource.com]
Application Notes: K145 Treatment for Apoptosis Induction in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
K145 is a potent, selective, and orally active inhibitor of Sphingosine (B13886) Kinase 2 (SphK2), a critical enzyme in the sphingolipid metabolism pathway.[1][2] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that plays a crucial role in promoting cancer cell proliferation, survival, and resistance to therapy.[3][4] By inhibiting SphK2, this compound disrupts this pro-survival signaling, making it a promising agent for cancer research and therapeutic development. These notes provide an overview of its mechanism, quantitative data on its activity, and detailed protocols for its application in cancer cell apoptosis studies.
Mechanism of Action
This compound exerts its anticancer effects primarily by inducing apoptosis. It functions as a substrate-competitive inhibitor of SphK2, leading to a decrease in intracellular S1P levels.[1][2] The reduction in S1P disrupts downstream signaling cascades that are essential for cell survival. Specifically, this compound has been shown to inhibit the phosphorylation, and thus the activation, of key pro-survival proteins such as Akt and ERK.[1][2] The inhibition of these pathways shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade and programmed cell death.[2]
Data Presentation
The efficacy of this compound can be quantified by its biochemical inhibition of the SphK2 enzyme and its effects on cancer cell lines.
Table 1: Biochemical Activity of this compound
| Target | Metric | Value (µM) | Reference |
| SphK2 | IC₅₀ | 4.3 | [1] |
| SphK2 | Kᵢ | 6.4 | [1] |
| SphK1 | IC₅₀ | >10 (Inactive) | [3] |
Table 2: Representative Cellular Activity of this compound in U937 Leukemia Cells
Note: The following data are representative examples based on published descriptions.[1][2] Actual values must be determined empirically for specific cell lines and experimental conditions.
| Treatment (24h) | Viability (% of Control) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |
| Vehicle Control (DMSO) | 100 ± 4.5 | 3.1 ± 0.8 | 2.5 ± 0.6 | 5.6 ± 1.0 |
| This compound (5 µM) | 68 ± 5.1 | 15.4 ± 2.1 | 8.9 ± 1.5 | 24.3 ± 2.9 |
| This compound (10 µM) | 45 ± 3.9 | 28.7 ± 3.3 | 19.2 ± 2.4 | 47.9 ± 4.1 |
Experimental Protocols
Protocol 1: Cancer Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent or suspension cancer cells with this compound.
Materials:
-
Cancer cell line of interest (e.g., U937, DU145, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
6-well or 96-well culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in a 6-well plate at a density of 2-5 x 10⁵ cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Suspension Cells (e.g., U937): Seed cells in a 6-well plate at a density of 3 x 10⁵ cells/mL.
-
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment:
-
For adherent cells, aspirate the old medium and add the medium containing the desired final concentrations of this compound (e.g., 0, 2.5, 5, 10 µM).
-
For suspension cells, add the concentrated this compound solution directly to the wells to achieve the final desired concentrations.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Harvesting:
-
Adherent Cells: Collect the supernatant (which contains floating apoptotic cells), wash the adherent cells with PBS, and detach them with Trypsin-EDTA. Combine the supernatant and the trypsinized cells.
-
Suspension Cells: Transfer the cell suspension directly from the well into a microcentrifuge tube.
-
Protocol 2: Apoptosis Assessment by Annexin V/PI Flow Cytometry
This protocol allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Harvested cells from Protocol 1
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Centrifuge again and discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) working solution to the 100 µL cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Data Interpretation: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic/dead cells
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Harvested cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash the harvested cell pellet with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different treatment groups. An increase in the ratio of pro-apoptotic (e.g., Bax, cleaved Caspase-3) to anti-apoptotic (e.g., Bcl-2) proteins indicates apoptosis induction.
References
K145: Application Notes and Protocols for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
K145 is a selective, orally bioavailable inhibitor of sphingosine (B13886) kinase-2 (SphK2), an enzyme that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3][4] In the context of leukemia, SphK2 is implicated in pro-survival signaling. Inhibition of SphK2 by this compound has been shown to suppress the growth of leukemia cells by inducing apoptosis, making it a compound of significant interest for leukemia research and therapeutic development.[1][2][4] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vitro and in vivo leukemia models.
Mechanism of Action
This compound is a thiazolidine-2,4-dione analogue that acts as a selective, substrate-competitive inhibitor of SphK2.[2][3][4] It does not significantly inhibit the activity of Sphingosine Kinase-1 (SphK1) or other related kinases at effective concentrations.[4] The primary mechanism of this compound in leukemia cells involves the following steps:
-
Inhibition of SphK2: this compound directly binds to the sphingosine binding pocket of SphK2, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[1][2]
-
Suppression of S1P Levels: This inhibition leads to a decrease in intracellular levels of the pro-survival signaling lipid, S1P.[1][2]
-
Inhibition of Downstream Signaling: The reduction in S1P levels results in the deactivation of downstream pro-survival signaling pathways, notably the ERK and Akt pathways.[1][2]
-
Induction of Apoptosis: By suppressing these critical survival signals, this compound induces programmed cell death (apoptosis) in leukemia cells.[1][2][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| U937 | Human Histiocytic Lymphoma | Viability Assay | IC50 | 4.3 µM | Inhibition of cell growth | [3][4] |
| NKL | Large Granular Lymphocytic Leukemia | Viability Assay | IC50 | 4.24 µM (at 48h) | Decrease in cell viability | [5] |
| TL-1 | Large Granular Lymphocytic Leukemia | Viability Assay | IC50 | 2.73 µM (at 48h) | Decrease in cell viability | [5] |
| U937 | Human Histiocytic Lymphoma | Western Blot | p-ERK | Not specified | Inhibition of ERK phosphorylation | [1][4] |
| U937 | Human Histiocytic Lymphoma | Western Blot | p-Akt | Not specified | Inhibition of Akt phosphorylation | [1][4] |
| U937 | Human Histiocytic Lymphoma | Apoptosis Assay | Apoptosis | Not specified | Induction of apoptosis | [1][4] |
Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Animal Model | Cell Line Implanted | Treatment Route | This compound Dosage | Treatment Duration | Result | Reference |
| Nude Mice | U937 | Intraperitoneal | Not specified | Not specified | Significant inhibition of tumor growth | [1][2] |
| Nude Mice | U937 | Oral Administration | 50 mg/kg | 15 days | Significant inhibition of tumor growth | [1][6] |
| BALB/c Mice (Syngeneic) | JC (Murine Breast Cancer) | Not specified | 20 and 35 mg/kg | Not specified | Significant inhibition of tumor growth | [1][2] |
Mandatory Visualization
Caption: this compound inhibits SphK2, leading to decreased S1P and subsequent downregulation of pro-survival ERK and Akt signaling, ultimately inducing apoptosis in leukemia cells.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on leukemia cells.
Materials:
-
Leukemia cell line (e.g., U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Phospho-ERK and Phospho-Akt
Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Materials:
-
Leukemia cells treated with this compound (as in Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control (GAPDH).
References
- 1. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent | PLOS One [journals.plos.org]
- 2. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sphingosine kinase-2 is overexpressed in large granular lymphocyte leukemia and promotes survival through Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for K145 Antitumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
K145 is a selective, orally active small molecule inhibitor of Sphingosine (B13886) Kinase 2 (SPHK2), a critical enzyme in the sphingolipid signaling pathway.[1] SPHK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid implicated in numerous cellular processes, including cell proliferation, survival, and migration. In many cancers, the SPHK2/S1P signaling axis is dysregulated, contributing to tumor progression and therapeutic resistance. This compound exerts its antitumor effects by inhibiting SPHK2, thereby modulating downstream signaling pathways, such as the ERK and Akt pathways, leading to the induction of apoptosis and suppression of tumor growth.[1][2] These application notes provide a comprehensive guide for the experimental design of antitumor studies using this compound, from initial in vitro screening to in vivo efficacy evaluation.
Data Presentation
Table 1: In Vitro Efficacy of this compound on U937 Human Leukemia Cells
| Parameter | This compound Concentration | Result |
| Cell Viability | 0-10 µM (72h) | Concentration-dependent decrease |
| IC50 | 4.3 µM | - |
| Apoptosis | 10 µM (24h) | Significant induction of apoptosis |
| p-ERK Levels | 4-8 µM (3h) | Decreased phosphorylation |
| p-Akt Levels | 4-8 µM (3h) | Decreased phosphorylation |
Table 2: In Vivo Efficacy of this compound in a U937 Xenograft Model
| Treatment Group | Dose & Route | Treatment Duration | Tumor Growth Inhibition | Notes |
| Vehicle Control | - | 15 Days | - | - |
| This compound | 50 mg/kg, Oral Gavage | 15 Days, Daily | Significant | No apparent toxicity observed.[1] |
| This compound | 15 mg/kg, i.p. injection | 17 Days, Daily | Significant | - |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., U937, DU145)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium. It is recommended to test a concentration range of 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blot Analysis of p-ERK and p-Akt
This protocol is for assessing the effect of this compound on key signaling proteins.
-
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-ERK, total ERK, p-Akt, total Akt, GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
In Vivo Xenograft Study
1. U937 Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
U937 cells
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO + 90% (20% SBE-β-CD in Saline))[1]
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 5 x 10⁶ U937 cells (in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in the vehicle at the desired concentration (e.g., 50 mg/kg).
-
Administer this compound or vehicle to the respective groups daily via oral gavage.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for the specified duration (e.g., 15-17 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Monitor animals for any signs of toxicity throughout the study.
-
Important Consideration: Monitoring S1P Levels
A recent study has shown that this compound, despite being an SPHK2 inhibitor, can paradoxically lead to an increase in cellular sphingosine-1-phosphate (S1P) levels in some cell lines. This off-target effect should be considered and, if possible, investigated.
-
Suggested Experiment:
-
Treat cancer cells with this compound as described in the in vitro protocols.
-
Extract lipids from the cells.
-
Analyze S1P levels using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Mandatory Visualization
Caption: SPHK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for K145 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
K145, chemically known as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, is a selective inhibitor of sphingosine (B13886) kinase-2 (SphK2)[1][2][3]. As an orally bioavailable and cell-permeable compound, this compound has demonstrated significant anti-tumor activity in preclinical animal models, making it a compound of interest for cancer research[1][4][5]. These application notes provide detailed protocols for the administration of this compound in rodent studies based on published research, focusing on routes of administration, dosage, and experimental design for evaluating its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the reported dosages and experimental details for this compound administration in mouse models.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice
| Animal Model | Tumor Cell Line | Dose (mg/kg) | Dosing Schedule | Study Duration | Key Findings | Reference |
| Nude Mice (BALB/c-nu) | Human Leukemia (U937) | 15 | Daily | 15 days | Significant suppression of tumor growth. | [1] |
| BALB/c Mice | Murine Breast Cancer (JC) | 20 and 35 | Daily | 15 days | Dose-dependent inhibition of tumor growth. | [1][4] |
| C57BL/KaLwRij Mice | Murine Myeloma (5TGM1) | 20 | Daily | 2 weeks | Synergistic anti-myeloma effect with bortezomib. | [6] |
Table 2: Oral Administration of this compound in Mice
| Animal Model | Tumor Cell Line | Dose (mg/kg) | Dosing Schedule | Study Duration | Key Findings | Reference |
| Nude Mice (BALB/c-nu) | Human Leukemia (U937) | 50 | Daily | 15 days | Significant inhibition of tumor growth with no apparent toxicity, demonstrating oral bioavailability. | [1][4][5] |
Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting SphK2, which leads to the suppression of downstream signaling pathways crucial for cell proliferation and survival, such as the ERK and Akt pathways[1][2][4].
Figure 1: this compound inhibits SphK2, leading to decreased S1P levels and subsequent suppression of pro-survival ERK and Akt signaling pathways.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in a Mouse Xenograft Model
This protocol describes the administration of this compound via intraperitoneal injection to evaluate its anti-tumor efficacy in a mouse xenograft model.
Figure 2: Experimental workflow for intraperitoneal administration of this compound in a mouse xenograft study.
Materials:
-
This compound hydrochloride (or free base)
-
Vehicle (e.g., DMSO, saline, or other appropriate solvent)
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Tumor-bearing mice (e.g., nude mice with U937 xenografts)
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute with a suitable vehicle such as saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Prepare fresh daily or as stability allows.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the this compound solution intraperitoneally.
-
-
Monitoring:
-
Monitor tumor volume by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal at regular intervals to assess toxicity.
-
Observe the animals for any signs of distress or adverse reactions.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and measure their final weight.
-
Tissues can be collected for further analysis (e.g., Western blotting for p-ERK, p-Akt).
-
Protocol 2: Oral Gavage Administration of this compound in a Mouse Xenograft Model
This protocol outlines the procedure for administering this compound orally to assess its bioavailability and efficacy.
Figure 3: Experimental workflow for oral gavage administration of this compound in a mouse xenograft study.
Materials:
-
This compound hydrochloride (or free base)
-
Vehicle for oral administration (e.g., water, methylcellulose (B11928114) solution)
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Sterile syringes
-
Tumor-bearing mice
-
Animal balance
-
Calipers
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle suitable for oral administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the required dose volume.
-
Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the this compound formulation directly into the stomach.
-
-
Monitoring and Analysis:
-
Follow the same monitoring and analysis procedures as described in Protocol 1 (steps 3 and 4).
-
Safety and Handling
This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Disclaimer: This document provides a summary of published methodologies and should be used as a guideline. Researchers should optimize protocols based on their specific experimental needs and in compliance with all relevant regulations.
References
- 1. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent | PLOS One [journals.plos.org]
- 2. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine Kinase-2 Inhibitor, this compound | 1309444-75-4 [sigmaaldrich.com]
- 4. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Measuring Sphingosine-1-Phosphate (S1P) Levels Following K145 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid that regulates a multitude of cellular processes, including cell growth, survival, migration, and immune cell trafficking.[1][2] The intracellular and extracellular concentrations of S1P are tightly controlled by a balance between its synthesis, primarily by sphingosine (B13886) kinases 1 and 2 (SphK1 and SphK2), and its degradation.[2] The irreversible degradation of S1P is catalyzed by the enzyme S1P lyase (SPL).[3][4] Given its central role in cellular signaling, the S1P pathway is a key target for drug development in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.[5][6]
This document provides detailed application notes and protocols for the accurate quantification of S1P levels in biological samples following treatment with K145. While initially investigated as a sphingosine kinase 2 (SphK2) inhibitor, recent studies have revealed that this compound can unexpectedly lead to an increase in S1P levels in various cell lines.[7][8][9][10] This makes the precise measurement of S1P after this compound treatment crucial for understanding its mechanism of action and pharmacological effects. The primary methods for S1P quantification, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), will be detailed.
S1P Signaling Pathway and the Action of this compound
S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades.[2][11] Intracellularly, S1P also has direct targets. The regulation of S1P levels is therefore critical for maintaining cellular homeostasis.
This compound has been reported as a selective inhibitor of SphK2.[12] Inhibition of SphK2 would theoretically lead to a decrease in S1P production. However, recent evidence has shown that treatment with this compound can result in a dose-dependent increase in both S1P and its precursor, dihydrosphingosine-1-phosphate (dhS1P), in several cell lines.[7][8][9][10] This suggests that this compound may have off-target effects or induce compensatory mechanisms that lead to a net increase in S1P levels.
Figure 1: S1P Signaling Pathway and the Action of this compound.
Quantitative Data on the Effect of this compound on S1P Levels
The following table summarizes the reported effects of this compound on S1P and dhS1P levels in different human cell lines. This data highlights the unexpected increase in these sphingolipids following this compound treatment.
| Cell Line | Treatment | Fold Change in S1P (vs. control) | Fold Change in dhS1P (vs. control) | Reference |
| Chang (human conjunctival cells) | This compound | 2.2-fold increase | 2.6-fold increase | [8] |
| HepG2 (human liver carcinoma) | This compound | 2.9-fold increase | 10.0-fold increase | [8] |
| HUVEC (human umbilical vein endothelial cells) | This compound | 1.5-fold increase | 5.5-fold increase | [8] |
Experimental Protocols
Accurate quantification of S1P is essential to study the effects of this compound. Below are detailed protocols for two widely accepted methods: LC-MS/MS and ELISA.
Protocol 1: Quantification of S1P by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is considered the gold standard for S1P quantification due to its high sensitivity and specificity.[13][14][15]
Materials:
-
Biological sample (plasma, serum, cell lysate, tissue homogenate)
-
S1P internal standard (e.g., C17-S1P)
-
Methanol (B129727), Chloroform, Hydrochloric acid (HCl), Sodium chloride (NaCl), Sodium hydroxide (B78521) (NaOH)
-
LC-MS/MS system (e.g., Shimadzu LC-20A with Applied Biosystems API 4000 MS/MS)[16]
-
C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 μm)[16]
Sample Preparation (Two-Step Extraction): [17]
-
For plasma or serum samples, thaw at 37°C.
-
To 100 µL of the sample in an Eppendorf tube, add 250 µL of methanol containing the internal standard (e.g., 30 pmol of C17-S1P) and 0.6 µL of concentrated HCl.
-
Sonicate the mixture in an ice-cold water bath for 5 minutes.
-
Add 250 µL of chloroform, 250 µL of 1 M NaCl, and 25 µL of 3 N NaOH.
-
Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
S1P will be in the upper aqueous layer. Carefully transfer the aqueous phase to a new tube.
-
To the aqueous phase, add an acidic solution to decrease the polarity of the S1P phosphate (B84403) group, allowing for subsequent extraction into an organic solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 500 µL/min[16]
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ions of S1P and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of S1P. The concentration of S1P in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[16][18]
Figure 2: LC-MS/MS Workflow for S1P Quantification.
Protocol 2: Quantification of S1P by Competitive ELISA
ELISA provides a high-throughput and more accessible alternative to LC-MS/MS for S1P quantification.[1][5][19] Commercially available kits are recommended.
Principle of Competitive ELISA: In this assay, S1P in the sample competes with a fixed amount of labeled S1P for binding to a limited amount of anti-S1P antibody. The amount of labeled S1P bound to the antibody is inversely proportional to the concentration of S1P in the sample.
General Protocol (using a commercial kit, e.g., Echelon Biosciences K-1900): [1]
-
Plate Preparation: The microplate wells are pre-coated with S1P. The plate is blocked to prevent non-specific binding.
-
Sample and Standard Preparation: Prepare a standard curve using the provided S1P standards. Prepare samples (serum, plasma, cell lysates) as per the kit's instructions. Typically, 25 µL of each sample is required for duplicate measurements.
-
Competitive Binding: Add the standards and samples to the wells, followed by the addition of an anti-S1P antibody. The S1P in the sample and the S1P coated on the plate will compete for binding to the antibody. Incubate as per the manufacturer's instructions.
-
Washing: Wash the plate to remove unbound antibody and other components.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-streptavidin).[1] Incubate and then wash the plate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution (e.g., 1N sulfuric acid) to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the S1P concentration in the samples by comparing their absorbance to the standard curve. The signal intensity will be inversely proportional to the amount of S1P in the sample.
Conclusion
The accurate measurement of S1P levels is paramount for understanding the biological effects of compounds targeting the sphingolipid pathway. While this compound is reported to be a SphK2 inhibitor, its observed effect of increasing S1P levels underscores the importance of empirical measurement. Both LC-MS/MS and ELISA are robust methods for quantifying S1P. LC-MS/MS offers higher sensitivity and specificity, making it the preferred method for detailed mechanistic studies. ELISA provides a higher-throughput option suitable for screening and larger sample sets. The choice of method will depend on the specific research question, available instrumentation, and required sensitivity. These protocols provide a framework for researchers to reliably measure S1P and further investigate the complex pharmacology of this compound and other S1P pathway modulators.
References
- 1. Sphingosine 1-Phosphate ELISA Kit - Echelon Biosciences [echelon-inc.com]
- 2. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway: Therapeutic Targets in Autoimmunity and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. S1P(Sphingosine 1 Phosphate)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Troubleshooting & Optimization
K145 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with the selective SphK2 inhibitor, K145.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound hydrochloride is a selective, substrate-competitive, and orally active inhibitor of sphingosine (B13886) kinase-2 (SphK2) with an IC50 of 4.3 μM and a Ki of 6.4 μM.[1][2] It is inactive against SphK1 and other protein kinases.[1][2] this compound exerts its effects by blocking the enzymatic activity of SphK2, which is responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid. By inhibiting SphK2, this compound can induce apoptosis and has demonstrated potent antitumor activity.[1][3]
Q2: What are the downstream signaling pathways affected by this compound?
This compound-mediated inhibition of SphK2 has been shown to decrease the phosphorylation of downstream signaling molecules, including ERK and Akt.[1] This indicates that this compound can modulate the ERK/MAPK and PI3K/Akt signaling pathways, which are critical for cell growth, proliferation, and survival.
Troubleshooting Guide
Issue 1: this compound hydrochloride powder will not dissolve in my aqueous buffer.
-
Question: I am trying to dissolve this compound hydrochloride directly in phosphate-buffered saline (PBS) for my in vitro assay, but it is not dissolving. What should I do?
-
Answer: this compound hydrochloride has very low solubility in aqueous solutions like PBS. It is reported to be practically insoluble in water (< 0.1 mg/mL).[1] Direct dissolution in aqueous buffers is not recommended for preparing stock solutions.
Solution:
-
Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][3]
-
Use sonication and warming. If you must use water, sonication and heating to 60°C may aid dissolution, but the resulting solution may not be stable and is not the preferred method for stock preparation.[1] Note that different suppliers report varying aqueous solubility, with one reporting up to 125 mg/mL with sonication and warming.[3][4] However, for consistent results, starting with a DMSO stock is advisable.
-
Issue 2: My this compound solution precipitates when I add it to my cell culture medium.
-
Question: I have a 50 mg/mL stock solution of this compound in DMSO. When I add it to my cell culture medium for a final concentration of 10 µM, a precipitate forms immediately. How can I prevent this?
-
Answer: This phenomenon, often called "crashing out," is common when a concentrated organic stock solution of a hydrophobic compound is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment.
Solutions:
-
Optimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally below 0.1%, to minimize solvent effects and cytotoxicity.[5]
-
Use a serial dilution method: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium.[5]
-
Add the stock solution slowly while mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[5] This helps to disperse the compound quickly and avoid localized high concentrations.
-
Lower the stock solution concentration: If precipitation persists, try preparing a lower concentration DMSO stock solution (e.g., 10 mM) to reduce the magnitude of the solvent change upon dilution.
-
Issue 3: I am observing delayed precipitation of this compound in my cell culture experiment.
-
Question: My this compound-containing media looked clear initially, but after several hours in the incubator, I see a fine precipitate or cloudiness. What is causing this?
-
Answer: Delayed precipitation can occur due to several factors, including interactions with media components, changes in pH, or the compound coming out of a supersaturated state over time.
Solutions:
-
Check for media interactions: Some components of cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the compound. Consider reducing the serum percentage if your experiment allows, or test a different basal medium formulation.
-
Incorporate solubility enhancers: For challenging compounds, the use of solubilizing agents like β-cyclodextrins can be beneficial. For in vivo studies, a formulation including 20% SBE-β-CD in saline has been used.[1]
-
Determine the maximum soluble concentration: It is crucial to experimentally determine the highest concentration of this compound that remains soluble in your specific cell culture system over the desired experiment duration.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Reported Solubility | Notes | Source(s) |
| In Vitro Solvents | |||
| DMSO | 20 - 50 mg/mL (51.9 - 129.9 mM) | Sonication may be required. Use of newly opened DMSO is recommended as it is hygroscopic. | [1][2] |
| Water | < 0.1 mg/mL (practically insoluble) | Sonication and heating to 60°C may improve solubility, but it is not the recommended primary solvent. | [1] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (2.16 mM) | A clear solution can be achieved. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.83 mg/mL (2.16 mM) | A clear solution can be achieved. | [1] |
| 10% DMSO, 90% corn oil | ≥ 0.83 mg/mL (2.16 mM) | A clear solution can be achieved. | [1] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for In Vitro Cell Treatment
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution.
-
Prepare a 10 mM this compound Stock Solution in DMSO:
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
Add sterile, anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For example, to 1 mg of this compound (MW: 384.92 g/mol ), add 259.8 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (10 µM this compound):
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a volume of the pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution. Mix gently by inversion.
-
Prepare the final 10 µM working solution by further diluting the intermediate solution into the final volume of pre-warmed medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Alternatively, for smaller volumes, you can directly add the stock solution to the final volume of medium while vortexing. For a 10 mL final volume, add 10 µL of the 10 mM stock to 10 mL of pre-warmed medium (final DMSO concentration will be 0.1%).
-
Ensure the final working solution is homogenous by gentle mixing before adding it to your cells. Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.
-
Visualizations
Caption: this compound inhibits SphK2, blocking S1P production and downstream signaling.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing K145 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of K145 in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful execution of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Low this compound Concentrations | The cell line used is highly sensitive to this compound. | Perform a wider dose-response experiment starting from a lower concentration range (e.g., nanomolar). |
| Inaccurate stock solution concentration. | Verify the concentration of the this compound stock solution. Errors in calculation or dilution can lead to higher than intended final concentrations. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is at a non-toxic level (typically below 0.5%). Run a vehicle-only control to assess solvent toxicity.[1][2] | |
| Poor cell health prior to treatment. | Ensure cells are in the logarithmic growth phase and have high viability before initiating the experiment. | |
| Inconsistent/Irreproducible Results | Variation in cell seeding density. | Maintain a consistent cell seeding density across all experiments. |
| Inconsistent incubation times. | Adhere to a standardized incubation time for drug treatment and assay development. | |
| Repeated freeze-thaw cycles of this compound stock. | Aliquot the this compound stock solution into single-use vials to avoid degradation from multiple freeze-thaw cycles. | |
| Low Signal or No Effect at High this compound Concentrations | The cell line is resistant to this compound. | Consider using a different cell line that has been reported to be sensitive to SphK2 inhibition. |
| This compound instability in the culture medium. | Prepare fresh dilutions of this compound for each experiment. | |
| Incorrect assay procedure. | Review the cell viability assay protocol to ensure all steps are performed correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of sphingosine (B13886) kinase-2 (SphK2).[3][4][5] By inhibiting SphK2, this compound prevents the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling lipid involved in cell proliferation, survival, and migration. The anti-cancer effects of this compound are attributed to the induction of apoptosis, which may be mediated through the inhibition of downstream signaling pathways such as ERK and Akt.[3][4]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: Based on its reported IC50 of 4.3 µM for SphK2, a good starting point for a dose-response experiment would be a concentration range spanning from 0.1 µM to 100 µM.[5][6] This range should allow for the determination of the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Several cell viability assays are compatible with this compound treatment. The choice of assay depends on the specific experimental goals and available equipment. Common choices include:
-
MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[7][8][9]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP levels, which correlate with the number of viable cells.[7]
-
Live/Dead Staining: Fluorescent microscopy-based assays using dyes like Calcein-AM and Propidium Iodide can distinguish between live and dead cells.
Experimental Protocols
Cell Viability Assay Using MTT
This protocol provides a general guideline for determining the effect of this compound on cell viability.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (SphK2) | 4.3 µM | [5][6] |
| This compound Ki (SphK2) | 6.4 µM | [5][6] |
| Effective in vivo Doses (mice) | 20, 35, and 50 mg/kg | [3] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a this compound cell viability assay.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound hydrochloride | S1P Receptor | Apoptosis | TargetMol [targetmol.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell viability assays | Abcam [abcam.com]
K145 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the kinase inhibitor K145. This document focuses on its known selectivity and potential off-target effects on other kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective inhibitor of sphingosine (B13886) kinase-2 (SphK2).[1][2] Biochemical assays have demonstrated that this compound inhibits SphK2 activity in a dose-dependent manner with an IC50 value of 4.30 ± 0.06 µM.[2]
Q2: How selective is this compound for SphK2?
A2: this compound has been shown to be highly selective for SphK2 over its isoform, sphingosine kinase-1 (SphK1). At concentrations up to 10 µM, this compound showed no significant inhibition of SphK1.[2] Further screening against a panel of eleven other protein kinases also demonstrated the relative selectivity of this compound for SphK2.[2]
Q3: Has a comprehensive off-target profile for this compound been published?
A3: Currently, a comprehensive, publicly available screening of this compound against a broad panel of kinases (kinome-wide scan) has not been identified in the scientific literature. While initial studies confirm its high selectivity for SphK2 over SphK1 and a small panel of other kinases, researchers should exercise caution and independently validate its selectivity in their experimental systems.
Q4: My results with this compound are inconsistent. What could be the issue?
A4: Inconsistent results can arise from several factors. Consider the following:
-
Compound Stability and Solubility: Ensure that your this compound stock is properly stored and that the final concentration in your assay buffer does not exceed its solubility limit, which could lead to compound precipitation.
-
Cell Line-Specific Effects: The expression levels of SphK2 and potential off-target kinases can vary significantly between different cell lines, leading to varied responses.
-
Activation of Compensatory Pathways: Inhibition of SphK2 may lead to the activation of other signaling pathways that could produce unexpected phenotypes.
Q5: I am observing unexpected cellular phenotypes. Could these be off-target effects?
A5: While this compound is reported to be selective, unexpected phenotypes could potentially be due to off-target effects, especially at higher concentrations. It is also possible that the observed phenotype is a downstream consequence of SphK2 inhibition that was not previously characterized. To investigate this, consider the following:
-
Dose-Response Curve: Perform a full dose-response analysis to determine if the phenotype is observed at concentrations consistent with the IC50 of this compound for SphK2.
-
Use of a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated SphK2 inhibitor to see if it recapitulates the same phenotype.
-
Rescue Experiments: If you can express a this compound-resistant mutant of SphK2, you can test whether its expression rescues the on-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed | Off-target kinase inhibition affecting cell survival pathways. | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Use a lower concentration of this compound in combination with other agents if applicable. 3. Confirm apoptosis using markers like cleaved caspase-3. |
| Unexpected activation of a signaling pathway | 1. Activation of a compensatory feedback loop. 2. An unknown off-target effect. | 1. Perform a time-course experiment to understand the dynamics of pathway activation. 2. Use Western blotting to probe for the activation of known compensatory pathways. 3. Consider performing a phospho-proteomics study to get a global view of signaling changes. |
| Discrepancy between biochemical and cellular assay results | 1. Poor cell permeability of this compound. 2. High intracellular ATP concentration competing with the inhibitor. 3. Rapid metabolism of this compound in cells. | 1. Verify cellular uptake of this compound. 2. Increase the concentration of this compound in cellular assays based on initial titration experiments. 3. Evaluate the stability of this compound in your specific cell culture conditions. |
This compound Kinase Selectivity Profile
The following table summarizes the known inhibitory activity of this compound against SphK1 and SphK2. Data for a broader range of kinases is not currently available in the public domain. Researchers are encouraged to perform their own comprehensive selectivity profiling.
| Kinase | IC50 (µM) | % Inhibition @ 10 µM | Reference |
| SphK2 (Primary Target) | 4.30 ± 0.06 | Not Reported | [2] |
| SphK1 | > 10 | Not Significant | [2] |
| Other Protein Kinases (unspecified panel of 11) | Not Reported | Not Significant | [2] |
Experimental Protocols
Protocol 1: In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays and can be used to determine the IC50 of this compound for SphK1 and SphK2.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (substrate)
-
This compound
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 30 mM Tris-HCl, pH 7.4, 200 mM KCl, 10% glycerol (B35011) for SphK2)[1]
-
96-well plates
-
Phosphocellulose filter plates or capabilities for lipid extraction and thin-layer chromatography (TLC)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the recombinant SphK enzyme.
-
Add the serially diluted this compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of sphingosine and [γ-³³P]ATP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Terminate the reaction. This can be done by adding an acidic solution for lipid extraction or by spotting the reaction mixture onto a phosphocellulose filter plate.
-
If using lipid extraction, separate the phosphorylated sphingosine (sphingosine-1-phosphate) using TLC.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for p-Akt and p-ERK
This protocol can be used to assess the effect of this compound on the phosphorylation status of downstream signaling molecules Akt and ERK in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound selectively inhibits SphK2, blocking the phosphorylation of sphingosine to S1P and affecting downstream signaling pathways like ERK and Akt.
Caption: A generalized workflow for investigating and validating potential off-target effects of a kinase inhibitor like this compound.
References
Technical Support Center: Improving K145 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Sphingosine Kinase 2 (SphK2) inhibitor, K145, in their cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2).[1] It exerts its anti-tumor effects by inducing apoptosis. Mechanistically, this compound has been shown to decrease the phosphorylation of ERK and Akt, key proteins in cell survival and proliferation signaling pathways.
Q2: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness. What are the potential reasons?
Reduced responsiveness to this compound can arise from several factors:
-
Development of acquired resistance: Prolonged exposure to a drug can lead to the selection of a subpopulation of cells with inherent resistance mechanisms.
-
Alterations in the drug target: Mutations in the SPHK2 gene could potentially alter the binding affinity of this compound.
-
Activation of bypass signaling pathways: Cells may compensate for SphK2 inhibition by upregulating alternative survival pathways.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.
-
Issues with the this compound compound: Degradation of the compound due to improper storage or handling can lead to decreased potency.
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a cell viability assay (e.g., MTT or WST-1 assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates the development of resistance.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and potentially overcome this compound resistance.
Problem 1: Decreased this compound Efficacy in Long-Term Cultures
| Possible Cause | Suggested Solution |
| 1. Development of Acquired Resistance | A. Confirm Resistance: Perform a dose-response curve with a cell viability assay (MTT or WST-1) to compare the IC50 values of the current cell line with the original parental line. A significant shift in the IC50 indicates acquired resistance. B. Investigate Resistance Mechanisms: i. Western Blot Analysis: Analyze the expression levels of SphK2 and the phosphorylation status of downstream effectors like Akt and ERK. Upregulation of SphK2 or reactivation of Akt/ERK pathways in the presence of this compound may indicate resistance. ii. Drug Efflux Pump Expression: Use RT-qPCR or western blotting to check for the overexpression of multidrug resistance proteins like P-glycoprotein (ABCB1). |
| 2. Suboptimal this compound Activity | A. Verify Compound Integrity: Ensure your this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. B. Test on a Sensitive Control: Use a known this compound-sensitive cell line as a positive control to confirm the activity of your current this compound stock. |
Problem 2: High IC50 Value for this compound in a New Cell Line
| Possible Cause | Suggested Solution |
| 1. Intrinsic Resistance | A. Analyze Baseline SphK2 Expression: Determine the endogenous expression level of SphK2 in the cell line via western blot or qPCR. Low expression may contribute to reduced sensitivity. B. Assess Basal Pathway Activation: Evaluate the baseline phosphorylation levels of Akt and ERK. Constitutively active survival pathways may render the cells less dependent on the SphK2 pathway. |
| 2. Off-Target Effects | Although this compound is a selective SphK2 inhibitor, at high concentrations, off-target effects might contribute to cytotoxicity. It is crucial to correlate cell death with the inhibition of SphK2 activity. |
Strategies to Enhance this compound Efficacy
If resistance is confirmed, the following strategies can be explored to improve the efficacy of this compound.
Combination Therapies
Combining this compound with other therapeutic agents can be a powerful strategy to overcome resistance by targeting parallel or downstream pathways.
Table 1: Potential Combination Strategies for this compound
| Combination Agent | Rationale | Example Experimental Approach |
| MEK/ERK Inhibitors (e.g., Selumetinib) | This compound inhibits ERK phosphorylation. Combining it with a direct MEK/ERK inhibitor could lead to a more profound and sustained blockade of this critical survival pathway. | Treat resistant cells with a matrix of this compound and MEK inhibitor concentrations. Assess cell viability and apoptosis. Analyze p-ERK levels by western blot to confirm dual pathway inhibition. |
| PI3K/Akt Inhibitors (e.g., MK-2206) | This compound also suppresses Akt phosphorylation. A combination with a PI3K or Akt inhibitor can prevent pathway reactivation and enhance apoptosis. | Similar to the MEK inhibitor combination, use a dose-response matrix. Measure cell viability and analyze p-Akt levels to verify target engagement. |
| Standard Chemotherapeutic Agents (e.g., Doxorubicin, Paclitaxel) | Inhibition of the SphK2 pathway may sensitize resistant cells to traditional chemotherapy by lowering the apoptotic threshold. | Determine the IC50 of the chemotherapeutic agent alone and in combination with a sub-lethal dose of this compound in the resistant cell line. |
| Inhibitors of Drug Efflux Pumps (e.g., Verapamil) | If overexpression of efflux pumps is identified as a resistance mechanism, co-treatment with an inhibitor can increase the intracellular concentration of this compound. | Measure the intracellular accumulation of a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for P-gp) with and without the efflux pump inhibitor. Assess the effect of the inhibitor on this compound's IC50. |
Generation of this compound-Resistant Cell Lines for Mechanistic Studies
To investigate the specific mechanisms of resistance to this compound, it is beneficial to generate a resistant cell line from a sensitive parental line.
Experimental Workflow for Generating a this compound-Resistant Cell Line:
Caption: Workflow for developing this compound-resistant cell lines.
Experimental Protocols
Cell Viability (WST-1) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and suspected this compound-resistant cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Incubate and Read: Incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control wells (100% viability). Plot the normalized viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
Table 2: Example IC50 Data for this compound
| Cell Line | This compound IC50 (µM) |
| Parental Sensitive Line | 5.2 |
| This compound-Resistant Line | 25.8 |
Western Blot for p-Akt and p-ERK
This protocol allows for the analysis of the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-Akt, Total Akt, p-ERK, Total ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action and Potential Resistance Pathways
Caption: this compound inhibits SphK2, leading to reduced cell survival and increased apoptosis. Resistance can emerge through the activation of bypass survival pathways or increased drug efflux.
References
Technical Support Center: K145 Stability in Solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability of K145 in solution. Proper handling and storage are crucial to ensure the integrity and performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound hydrochloride?
A1: this compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL (129.90 mM), though ultrasonic assistance may be needed.[1] It has poor solubility in water.[1] For in vivo studies, specific solvent mixtures are recommended. One such mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at a concentration of at least 0.83 mg/mL.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Once dissolved, it is recommended to aliquot the this compound stock solution and store it frozen to avoid repeated freeze-thaw cycles.[2] For optimal stability, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Always keep the solution sealed to prevent moisture absorption.[1]
Q3: How can I tell if my this compound solution has degraded?
A3: Visual inspection can sometimes indicate degradation. Look for changes in color, clarity (e.g., cloudiness or precipitation), or the appearance of particulate matter in the solution. However, chemical degradation can occur without any visible changes. Therefore, for critical applications, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended to assess the purity and integrity of your this compound solution over time.
Q4: What factors can contribute to the degradation of this compound in solution?
A4: While specific degradation pathways for this compound have not been extensively published, general factors that can affect the stability of similar chemical compounds in solution include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.
-
Light: Exposure to UV or fluorescent light can induce photodegradation.
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.
-
Impurities in the solvent: Contaminants in the solvent can react with the compound.
Q5: Can I prepare aqueous dilutions from my DMSO stock of this compound?
A5: Yes, you can prepare aqueous dilutions from a DMSO stock solution. However, this compound hydrochloride has low aqueous solubility.[1] To avoid precipitation, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing. The final concentration of DMSO in your working solution should be kept as low as possible to prevent solvent effects in your experiments and to maintain the solubility of this compound. If precipitation occurs, you may need to adjust the final concentration or the composition of your aqueous buffer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitation observed in this compound solution upon storage. | - The storage temperature is too high. - The solvent has evaporated, increasing the concentration. - The compound is degrading into less soluble products. | - Ensure storage at the recommended -20°C or -80°C. - Use tightly sealed vials. - If degradation is suspected, prepare a fresh stock solution. Consider performing an analytical check (e.g., HPLC) if the problem persists. |
| Inconsistent experimental results using the same this compound stock solution. | - The stock solution has degraded over time or due to improper storage. - Repeated freeze-thaw cycles have compromised the compound's integrity. | - Prepare a fresh stock solution from solid this compound. - Aliquot the stock solution after preparation to minimize freeze-thaw cycles. |
| Color change observed in the this compound solution. | - This may be a sign of chemical degradation, possibly due to oxidation or photodegradation. | - Discard the solution and prepare a fresh stock. - Protect the solution from light by using amber vials or wrapping the vials in foil. - Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
Data Summary
Table 1: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions
| Storage Temperature | Maximum Storage Period | Important Considerations |
| -20°C | 1 month | Sealed storage, away from moisture.[1][2] |
| -80°C | 6 months | Sealed storage, away from moisture.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study can be performed to understand the stability of this compound under various stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for a defined period.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples if necessary.
-
Analyze all samples, including a non-stressed control, by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
The percentage of this compound remaining and the formation of any degradation products can be quantified by comparing the peak areas to the control sample.
Visualizations
References
addressing variability in K145 experimental results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results using the Sphingosine (B13886) Kinase 2 (SphK2) inhibitor, K145.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2). It functions by competing with the enzyme's natural substrate, sphingosine. The primary mechanism of action is the inhibition of SphK2, which is expected to decrease the production of sphingosine-1-phosphate (S1P), a key signaling lipid.
Q2: What are the known downstream effects of this compound?
A2: By inhibiting SphK2, this compound has been shown to decrease the phosphorylation of downstream signaling proteins, notably ERK and Akt. This can lead to the induction of apoptosis and inhibition of cell growth in cancer cells.
Q3: I am seeing an unexpected increase in sphingosine-1-phosphate (S1P) levels after treatment with this compound. Is this a known phenomenon?
A3: Yes, this is a documented, albeit counterintuitive, effect. Studies have shown that treatment with this compound can lead to a significant increase in cellular S1P levels in some cell lines.[1] This may be due to complex on-target and/or off-target effects, including potential compensatory upregulation of Sphingosine Kinase 1 (SphK1).[1][2] It is crucial to monitor cellular sphingolipid profiles when using SphK2 inhibitors.[1]
Q4: What are some common causes of variability in kinase inhibitor experiments?
A4: Variability in kinase inhibitor experiments can arise from several factors, including:
-
Off-target effects: The inhibitor may bind to and modulate the activity of kinases other than the intended target.[3][4]
-
Compound instability and solubility: The inhibitor may degrade under experimental conditions or precipitate out of solution.
-
Assay conditions: Factors such as ATP concentration can significantly influence IC50 values.[5][6]
-
Cell line-specific effects: The cellular context can influence the response to the inhibitor.[3]
-
Activation of compensatory signaling pathways: The cell may adapt to the inhibition of one pathway by upregulating another.[3]
Q5: How can I differentiate between on-target and off-target effects of this compound?
A5: A multi-faceted approach is recommended:
-
Use a structurally different SphK2 inhibitor: If a different inhibitor produces the same phenotype, it is more likely an on-target effect.
-
Rescue experiments: Transfecting cells with a this compound-resistant mutant of SphK2 should reverse the on-target effects.
-
Kinome profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.[3]
-
Phosphoproteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High Variability in IC50 Values
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Different Assay Conditions | Standardize ATP concentration across experiments. It is recommended to use an ATP concentration equal to the Km of the enzyme for more comparable IC50 values.[5][6] | More consistent and comparable IC50 values. |
| Compound Solubility Issues | Visually inspect for compound precipitation. Prepare fresh stock solutions and ensure the final solvent concentration is consistent and non-toxic to cells. | Reduced variability due to consistent compound concentration. |
| Enzyme/Substrate Concentration | Ensure that the kinase and substrate concentrations are kept constant across all experiments and are within the linear range of the assay. | Increased reproducibility of results. |
Issue 2: Unexpected Phenotypes or Cellular Responses
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] | Identification of potential off-target kinases responsible for the observed phenotype. |
| Activation of Compensatory Pathways | Use western blotting to probe for the activation of known compensatory pathways, such as the SphK1 pathway.[2][3] | A clearer understanding of the cellular response to this compound inhibition. |
| Cell Line-Specific Effects | Test this compound in multiple cell lines to determine if the unexpected effects are consistent.[3] | Distinguish between general off-target effects and those specific to a particular cellular context. |
| Unexpected On-Target Effects | Measure cellular sphingolipid profiles (S1P, sphingosine, ceramides) to understand the full impact of SphK2 inhibition in your specific cell system.[1] | A comprehensive view of the on-target effects beyond just S1P reduction. |
Experimental Protocols
General Protocol for In Vitro Kinase Assay with this compound
-
Reagents and Preparation:
-
Recombinant human SphK2 enzyme.
-
Substrate: D-erythro-sphingosine.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer (e.g., supplemented with 1 M KCl for optimal SphK2 activity).[7]
-
[γ-32P]ATP.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a reaction tube, add the kinase assay buffer, the substrate (e.g., 5 µM final concentration), and the this compound dilution.[7]
-
Initiate the reaction by adding recombinant SphK2 enzyme and [γ-32P]ATP (e.g., 250 µM final concentration).[7]
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control (DMSO).
-
Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Workflows
Sphingosine Kinase 2 (SphK2) Signaling Pathway
Caption: Simplified SphK2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Unexpected this compound Results
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphk1 and Sphk2 Differentially Regulate Erythropoietin Synthesis in Mouse Renal Interstitial Fibroblast-like Cells [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize K145 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing K145 precipitation in cell culture media. Find troubleshooting advice and answers to frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially introducing cytotoxic effects. The following guide addresses common causes of precipitation and provides practical solutions.
Question: I observed a precipitate after adding this compound to my cell culture medium. What is the likely cause?
Answer: this compound hydrochloride is sparingly soluble in aqueous solutions and is known to be insoluble in water.[1][2] Precipitation in cell culture media, which is primarily aqueous, is a common challenge. The most likely cause is that the final concentration of this compound has exceeded its solubility limit in your specific medium. Several factors can contribute to this, including:
-
High Final Concentration: Exceeding the solubility threshold of this compound in the aqueous environment of the cell culture medium.
-
Improper Stock Solution Preparation: Using a solvent for the stock solution that is not ideal or has absorbed moisture.
-
Rapid Dilution of DMSO Stock: Adding the DMSO stock solution too quickly to the aqueous medium can cause the compound to crash out of solution.
-
Media Composition and Temperature: Interactions with components in the cell culture medium (e.g., salts, proteins) and the temperature of the medium can influence solubility.[3][4][5]
-
pH of the Media: The pH of the cell culture medium can affect the solubility of compounds.[6][7][8][9]
Question: How can I prevent this compound from precipitating in my cell culture medium?
Answer: To prevent precipitation, it is crucial to optimize the preparation of your this compound working solution. Here are several steps you can take:
-
Prepare a High-Concentration Stock Solution in an Appropriate Solvent: this compound is soluble in DMSO at concentrations up to 50 mg/mL.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous (dry) DMSO.
-
Perform Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilutions in serum-free media or PBS.
-
Slow, Drop-wise Addition with Mixing: Add the this compound stock solution (or intermediate dilution) to your final volume of pre-warmed (37°C) cell culture medium drop-by-drop while gently swirling or vortexing the medium.[10][11] This ensures rapid and even dispersion.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.
-
Determine the Maximum Soluble Concentration: Before conducting your experiments, it is highly recommended to perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions. (See the detailed protocol below).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous DMSO.[1][12] this compound is reported to be soluble in DMSO at concentrations up to 50 mg/mL.[1]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound hydrochloride is reported to be insoluble in water.[1][2] Its solubility in cell culture media will be limited and needs to be determined empirically for each specific medium and experimental condition.
Q3: My this compound precipitated after I added it to my cell media. What should I do?
A3: If you observe precipitation, it is recommended to discard the prepared medium and start over. The precipitated compound will not be bioavailable to the cells, and the actual concentration in solution will be unknown. Refer to the troubleshooting guide above to identify the potential cause and take preventative measures.
Q4: Can I warm the medium to help dissolve the this compound?
A4: While gentle warming of the cell culture medium to 37°C before adding the this compound stock solution is recommended to mimic physiological conditions and can aid in dissolution,[10] excessive heating should be avoided as it can degrade media components and the compound itself. If precipitation has already occurred, warming is unlikely to redissolve the compound effectively.
Q5: Does the type of cell culture medium affect this compound solubility?
A5: Yes, the composition of the cell culture medium can significantly affect the solubility of this compound.[3] Components such as salts, proteins (especially in serum-containing media), and pH buffering systems can all interact with the compound and influence its solubility.[3][13][14][15]
This compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Clear solution.[12] |
| DMSO | 50 mg/mL (129.90 mM) | May require sonication.[1] |
| Water | < 0.1 mg/mL | Insoluble.[1] |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without visible precipitation.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure the compound is fully dissolved. Gentle vortexing can be used.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations by adding the stock solution to the pre-warmed medium. It is recommended to perform serial dilutions. For example, to test concentrations from 100 µM down to 1 µM:
-
Prepare the highest concentration (e.g., 100 µM) by adding the appropriate amount of this compound stock solution to the pre-warmed medium. (e.g., 2 µL of 50 mM stock in 998 µL of media).
-
Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.
-
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
For a more sensitive assessment, transfer a small aliquot of each dilution to a microscope slide and examine for micro-precipitates under a microscope.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration of this compound in your specific medium under those conditions. It is advisable to use a working concentration at or below this level in your experiments.
-
Visualizing Troubleshooting and Influencing Factors
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing compound precipitation in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 8. quora.com [quora.com]
- 9. ijnrd.org [ijnrd.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound hydrochloride ≥98% (HPLC) | 1449240-68-9 [sigmaaldrich.com]
- 13. Basic Constituents of Media [cytion.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. Cell Culture Media: A Review [labome.com]
K145 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of K145, a selective inhibitor of Sphingosine (B13886) Kinase 2 (SphK2).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2).[1] Its primary mechanism of action is to block the catalytic activity of SphK2, an enzyme that phosphorylates sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P).[2] By inhibiting SphK2, this compound can modulate cellular processes regulated by the SphK2/S1P signaling pathway, such as cell growth, proliferation, and apoptosis.[2][3]
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | 4°C | Short-term | Store in a sealed container, away from moisture. |
| -20°C | Long-term | Store in a sealed container, away from moisture. | |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture. |
3. How should I prepare stock solutions of this compound?
This compound hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] To prepare a stock solution, dissolve the compound in anhydrous DMSO to a desired concentration (e.g., 10 mM). It may be necessary to use sonication to fully dissolve the compound.[1] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
4. Can I expect this compound to always decrease cellular S1P levels?
While this compound is an inhibitor of SphK2, some studies have reported unexpected effects on sphingolipid levels. In certain cell lines, treatment with this compound has been observed to cause a dose-dependent increase in both sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (dhS1P).[5][6][7][8] This counterintuitive result highlights the complexity of the sphingolipid metabolic network and suggests that the cellular response to SphK2 inhibition can be context-dependent. Researchers should be aware of this possibility and may need to measure sphingolipid levels to accurately interpret their results.
5. Are there any known off-target effects of this compound?
Current literature primarily focuses on the selectivity of this compound for SphK2 over SphK1.[1] However, as with any small molecule inhibitor, the potential for off-target effects exists. One study indicated that this compound, along with other SphK inhibitors, can affect dihydroceramide (B1258172) desaturase activity.[5][6][7][8] It is recommended to include appropriate controls in your experiments to help distinguish between on-target and potential off-target effects. This can include using a structurally unrelated inhibitor with the same target or using genetic approaches (e.g., siRNA) to validate the phenotype.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution. | - The compound has low aqueous solubility.- The solvent concentration in the final culture medium is too high. | - If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]- When diluting a DMSO stock solution into aqueous media, do so gradually while vortexing to prevent precipitation.- Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid both precipitation and solvent toxicity.[9] |
| Inconsistent or no biological effect observed. | - Inhibitor Instability: The compound may be degrading in the cell culture medium over the course of the experiment.- Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.- Cell Line Specificity: The effect of SphK2 inhibition can be cell-type dependent. | - For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[9]- Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.[9]- Confirm the expression and activity of SphK2 in your cell line. |
| Unexpected or contradictory results (e.g., increased S1P levels). | - Complex Biological Regulation: The sphingolipid pathway is highly regulated with potential compensatory mechanisms.- Off-target Effects: The observed phenotype may be due to the inhibitor acting on other cellular targets. | - Measure the levels of S1P and related sphingolipids in your experimental system to understand the metabolic impact of this compound.[7]- Use multiple methods to assess the downstream effects of SphK2 inhibition (e.g., Western blot for p-ERK/p-Akt, apoptosis assays).- Validate key findings using a secondary, structurally distinct SphK2 inhibitor or a genetic approach (e.g., SphK2 siRNA). |
| High cellular toxicity at effective concentrations. | - Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.- Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Use the lowest effective concentration of this compound that produces the desired biological effect.- Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
2. Western Blot for Phosphorylated ERK and Akt
This protocol provides a framework for analyzing the effect of this compound on the phosphorylation status of downstream signaling proteins ERK and Akt.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 3 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for the total protein and a loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the SphK2-mediated phosphorylation of sphingosine.
Caption: A logical workflow for studying the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
K145 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when working with K145, a selective sphingosine (B13886) kinase 2 (SphK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, substrate-competitive, and orally active inhibitor of sphingosine kinase 2 (SphK2).[1][2][3] It is designed to block the synthesis of sphingosine-1-phosphate (S1P) from sphingosine by SphK2. This compound is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases at typical working concentrations.[1]
Q2: I am using this compound to decrease S1P levels, but my measurements show an unexpected increase in S1P and dhS1P. Is this a known phenomenon?
A2: Yes, this is a critical and documented unexpected on-target effect. Recent research has shown that despite being an SphK2 inhibitor, this compound can cause a dose-dependent, strong increase in cellular dihydrosphingosine-1-phosphate (dhS1P) and sphingosine-1-phosphate (S1P) levels in various cell lines.[4][5][6][7] This paradoxical effect has been observed in cell lines such as Chang, HepG2, and human umbilical vein endothelial cells (HUVECs).[4][5][6][7]
Q3: What is the proposed mechanism for the unexpected increase in S1P and dhS1P levels with this compound treatment?
A3: The increase in (dh)S1P levels is not due to a failure to inhibit SphK2 but rather from off-target effects on the sphingolipid de novo synthesis pathway. This compound has been found to affect the activity of 3-ketodihydrosphingosine reductase and dihydroceramide (B1258172) desaturase.[4][5][6] These alterations in the pathway lead to an accumulation of S1P and dhS1P.
Q4: Are there other known off-target effects of this compound?
A4: Studies have indicated that this compound, along with other SphK inhibitors, can affect dihydroceramide desaturase activity.[4][5][6] It is crucial for researchers to be aware that many SphK inhibitors are not entirely free of off-target effects. Therefore, monitoring the complete sphingolipid profile is recommended to accurately interpret experimental results.[4][5][6]
Q5: My cells are showing decreased phosphorylation of ERK and Akt as expected, but I'm also observing the paradoxical S1P increase. How do I interpret this?
A5: This scenario highlights the complex activity of this compound. The decrease in ERK and Akt phosphorylation is a known downstream effect of SphK2 inhibition.[1][2] The concurrent increase in S1P levels is due to the off-target effects on the de novo sphingolipid synthesis pathway. This suggests that this compound can simultaneously engage its intended target (SphK2) and have unintended effects on other parts of the sphingolipid metabolism. Your interpretation should acknowledge both of these effects.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Increased S1P/dhS1P Levels | Off-target effects of this compound on the de novo sphingolipid synthesis pathway (3-ketodihydrosphingosine reductase and dihydroceramide desaturase).[4][5][6] | - Perform a lipidomic analysis to profile changes in various sphingolipid species.- Use a structurally different SphK2 inhibitor as a control.- Consider that the observed phenotype may be due to elevated S1P/dhS1P rather than SphK2 inhibition alone. |
| No Effect on Cell Viability/Apoptosis | - Cell line resistance.- Suboptimal concentration or treatment duration.- Instability of this compound in your experimental setup. | - Confirm the expression of SphK2 in your cell line.- Perform a dose-response and time-course experiment.- Prepare fresh stock solutions of this compound. Stock solutions in DMSO are stable for up to 2 months at -20°C. |
| Variability Between Experiments | - Inconsistent this compound concentration due to improper storage or handling.- Differences in cell confluence or passage number. | - Aliquot and store this compound stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[1]- Standardize cell culture conditions, including seeding density and passage number. |
| In Vivo Efficacy Issues | - Poor bioavailability with the chosen administration route.- Rapid metabolism of the compound. | - this compound has been shown to be orally bioavailable and effective via oral gavage and intraperitoneal injection in mouse models.[2]- Consider pharmacokinetic studies to determine the compound's stability and concentration in vivo. |
Experimental Protocols
Cell-Based Assay for Sphingolipid Profiling
This protocol is essential for monitoring the on-target and off-target effects of this compound.
-
Cell Seeding: Seed cells (e.g., HepG2, HUVEC) in 6 cm dishes and grow to 90% confluence.[6]
-
Inhibitor Treatment: Pre-incubate cells with this compound at the desired concentration (e.g., 10 µM) for 1 hour at 37°C.[6]
-
Incubation: Continue the incubation for a total of 5 hours.[6]
-
Cell Harvesting:
-
Remove the media.
-
Wash cells with ice-cold PBS.
-
Harvest cells by scraping in 0.5 ml of ice-cold methanol.[6]
-
-
Lipid Extraction and Analysis: Proceed with lipid extraction and subsequent quantification of sphingolipid species by LC-MS/MS.[6]
Western Blot for ERK and Akt Phosphorylation
-
Cell Treatment: Treat cells (e.g., U937) with this compound (e.g., 4-8 µM) for 3 hours.[1]
-
Cell Lysis: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Visualizing Experimental Logic and Pathways
This compound Mechanism of Action and Unexpected Effects
Caption: Logical workflow of this compound's intended and unexpected effects on sphingolipid metabolism.
Troubleshooting Workflow for Unexpected S1P Increase
Caption: A step-by-step guide for troubleshooting unexpected increases in S1P levels with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
Validation & Comparative
A Comparative Guide to Sphingosine Kinase 2 Inhibitors: K145 and ABC294640
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent sphingosine (B13886) kinase 2 (SphK2) inhibitors, K145 and ABC294640 (also known as Opaganib). Both compounds are under investigation for their potential as anti-cancer therapeutics due to their role in modulating the sphingolipid signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and ABC294640 based on published experimental data. It is important to note that the presented data is compiled from separate studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Efficacy - Inhibition of SphK2 and Cancer Cell Proliferation
| Parameter | This compound | ABC294640 (Opaganib) |
| Target | Sphingosine Kinase 2 (SphK2) | Sphingosine Kinase 2 (SphK2) |
| Mechanism of Action | Substrate-competitive inhibitor[1][2] | Competitive inhibitor with respect to sphingosine[3] |
| IC₅₀ (SphK2) | 4.3 µM[1][2] | ~60 µM[4] |
| Kᵢ (SphK2) | 6.4 µM[1][2] | 9.8 µM[3] |
| Cell Line Proliferation IC₅₀ | ||
| U937 (Human leukemia) | Concentration-dependent inhibition (0-10 µM)[1][2] | Not Reported |
| HepG2 (Human liver cancer) | Not Reported | ~6 µM[3] |
| A-498 (Human kidney cancer) | Not Reported | 12.2 µM |
| PANC-1 (Human pancreatic cancer) | Not Reported | 32.8 µM |
| HT-29 (Human colon cancer) | Not Reported | 48.1 µM[3] |
| SK-HEP-1 (Human liver cancer) | Not Reported | ~70 µM[2] |
| Hep 3b2.1-7 (Human liver cancer) | Not Reported | ~35 µM[2] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
| Animal Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |
| U937 Xenograft (BALB/c-nu mice) | This compound | 50 mg/kg, daily, oral gavage for 15 days | Significant inhibition of tumor growth[1] | [1] |
| Mammary Adenocarcinoma Xenograft (mice) | ABC294640 | 35 and 100 mg/kg, every other day, oral administration | Dose-dependent tumor growth reduction[5] | [5] |
| Hepatocellular Carcinoma (SK-HEP-1 and HepG2) Xenografts (mice) | ABC294640 | 50 or 100 mg/kg, daily | Reduced tumor growth[2][5] | [2][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and ABC294640, and a general workflow for evaluating their efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay is commonly used to determine cytotoxicity and cell proliferation.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or ABC294640 for a specified duration (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of compounds in a living organism.
-
Cell Culture and Implantation: Human cancer cells are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c-nu or NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the compound (this compound or ABC294640) via a specified route (e.g., oral gavage or intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers, typically calculated using the formula: (Length × Width²) / 2.
-
Monitoring: The body weight and general health of the mice are monitored to assess toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated group to the control group. Pharmacodynamic markers, such as S1P levels in the tumor or plasma, may also be analyzed.
Discussion
Both this compound and ABC294640 are selective inhibitors of SphK2 that have demonstrated anti-cancer activity in preclinical models. ABC294640 has a broader range of published in vitro data across various cancer cell lines, while the available data for this compound is more focused. A recent study that directly compared both compounds' effects on sphingolipid profiles in non-cancerous cell lines (Chang, HepG2, and HUVEC) surprisingly found that both inhibitors led to a dose-dependent increase in cellular sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (dhS1P), contrary to the expected outcome of SphK2 inhibition. The study suggests this may be due to off-target effects on other enzymes in the sphingolipid pathway, such as dihydroceramide (B1258172) desaturase.
The in vivo studies confirm the anti-tumor activity of both compounds. However, the differences in the xenograft models, dosing regimens, and cancer types used in the available studies preclude a direct comparison of their in vivo potency.
References
- 1. oncotarget.com [oncotarget.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (this compound) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent | PLOS One [journals.plos.org]
- 5. Novel Sphingolipid-Based Cancer Therapeutics in the Personalized Medicine Era - PMC [pmc.ncbi.nlm.nih.gov]
K145: A Comparative Analysis of its Selectivity for Sphingosine Kinase 2 over Sphingosine Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor K145, focusing on its selectivity for Sphingosine (B13886) Kinase 2 (SphK2) over its isoform, Sphingosine Kinase 1 (SphK1). The information presented is supported by experimental data to aid in the evaluation of this compound as a pharmacological tool for research and drug development.
Introduction to Sphingosine Kinases
Sphingosine kinases (SphKs) are lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1][2] Two main isoforms, SphK1 and SphK2, have been identified and, despite catalyzing the same reaction, they often exhibit distinct subcellular localizations and can have opposing effects on cellular processes.[3][4] SphK1 is predominantly cytosolic and is generally associated with pro-survival and proliferative signaling.[5][6] In contrast, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria, and its role is more complex, with reports suggesting it can promote apoptosis.[1][7] This functional dichotomy makes the development of isoform-selective inhibitors a critical goal for therapeutic intervention in diseases where the SphK/S1P signaling axis is dysregulated, such as cancer and inflammatory diseases.[6][8]
This compound: An Overview of its Selectivity
This compound, a thiazolidine-2,4-dione analogue, has been characterized as a selective inhibitor of SphK2.[9] Early studies demonstrated its ability to inhibit SphK2 with low micromolar potency while showing minimal activity against SphK1.[9][10] However, recent findings suggest that the in-cell activity of this compound may be more complex, with some studies reporting paradoxical increases in S1P levels upon treatment, indicating potential off-target effects or complex cellular responses.[11][12]
Quantitative Analysis of this compound Selectivity
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against SphK1 and SphK2.
| Enzyme | Inhibitor | Parameter | Value (µM) |
| SphK2 | This compound | Ki | 6.4 ± 0.7 |
| SphK1 | This compound | % Inhibition | Ineffective at concentrations tested |
Data sourced from in vitro enzyme activity assays.[9][11]
Experimental Methodologies
The determination of this compound's selectivity for SphK2 over SphK1 relies on robust in vitro kinase assays. Below are detailed protocols for commonly employed methods.
Radiometric Sphingosine Kinase Activity Assay
This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP or [γ-33P]ATP into sphingosine to form S1P.
Materials:
-
Recombinant human SphK1 and SphK2 enzymes
-
Sphingosine (substrate)
-
[γ-32P]ATP or [γ-33P]ATP
-
This compound inhibitor
-
Assay buffer (e.g., 30 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate, 0.05% Triton X-100 for SphK1; 30 mM Tris-HCl, pH 7.4, 200 mM KCl, 10% glycerol, 0.05% Triton X-100 for SphK2)[4]
-
Stop solution (e.g., chloroform (B151607)/methanol/HCl; 100:200:1, v/v/v)[2]
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, a specified concentration of sphingosine, and the desired concentration of this compound (or vehicle control).
-
Enzyme Addition: Add the recombinant SphK1 or SphK2 enzyme to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-32P]ATP or [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.[2]
-
Termination and Lipid Extraction: Stop the reaction by adding the stop solution.[2] Subsequent phase separation is achieved by adding chloroform and a salt solution (e.g., 1 M KCl) followed by centrifugation.[2]
-
TLC Separation: Spot the organic phase containing the radiolabeled S1P onto a silica (B1680970) gel TLC plate.[2]
-
Chromatography: Develop the TLC plate using an appropriate solvent system to separate S1P from unreacted sphingosine and ATP.
-
Quantification: Dry the TLC plate and visualize the radiolabeled S1P using a phosphorimager. Alternatively, scrape the S1P spot and quantify the radioactivity using a liquid scintillation counter.[2][13]
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Determine IC50 or Ki values by fitting the data to a dose-response curve.
Fluorescence-Based Sphingosine Kinase Activity Assay
This high-throughput method utilizes a fluorescently labeled sphingosine analog, such as NBD-sphingosine, to monitor kinase activity in real-time.[4]
Materials:
-
Recombinant human SphK1 and SphK2 enzymes
-
NBD-sphingosine (substrate)
-
ATP
-
This compound inhibitor
-
Assay buffer (as described for the radiometric assay)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, NBD-sphingosine, and varying concentrations of this compound.[4]
-
Enzyme Addition: Add the SphK1 or SphK2 enzyme to each well.
-
Initiation and Measurement: Initiate the reaction by adding ATP. Immediately place the plate in a fluorescence plate reader and monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for NBD.[4]
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence curve. Calculate the percentage of inhibition and determine IC50 or Ki values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling context of SphK1 and SphK2 and the general workflow for assessing inhibitor selectivity.
Caption: SphK1 and SphK2 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for determining inhibitor selectivity.
Conclusion
The available in vitro data robustly supports the classification of this compound as a selective inhibitor of SphK2, with a reported Ki in the low micromolar range and negligible activity against SphK1. This makes this compound a valuable tool for dissecting the specific roles of SphK2 in cellular signaling. However, researchers should be mindful of recent studies that suggest complex cellular effects of this compound, which may not be solely attributable to SphK2 inhibition.[11][12] Therefore, it is recommended to validate findings obtained with this compound using complementary approaches, such as genetic knockdown of SphK2, to ensure the observed phenotypes are a direct consequence of SphK2 inhibition. As with any pharmacological inhibitor, careful dose-response studies and assessment of potential off-target effects are crucial for the accurate interpretation of experimental results.
References
- 1. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine Kinase 1/S1P Signaling Contributes to Pulmonary Fibrosis by Activating Hippo/YAP Pathway and Mitochondrial Reactive Oxygen Species in Lung Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The sphingosine kinase 2 inhibitors ABC294640 and this compound elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of K145 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the selective sphingosine (B13886) kinase-2 (SphK2) inhibitor, K145, has demonstrated notable single-agent anticancer activity, its potential in combination with other therapeutic agents remains a compelling area of investigation. Direct experimental data on the synergistic effects of this compound with other anticancer drugs is not yet available in published literature. However, extensive research on the mechanistically similar SphK2 inhibitor, ABC294640 (opaganib), provides a strong preclinical rationale and proof-of-concept for the synergistic potential of this compound. This guide will objectively compare the performance of SphK2 inhibitors in combination therapies, using data from ABC294640 as a surrogate to illuminate the prospective benefits of this compound-based combination strategies.
Rationale for Synergy: Targeting Key Cancer Survival Pathways
This compound exerts its anticancer effects by inhibiting SphK2, which leads to a decrease in the pro-survival lipid sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic lipid ceramide. This shift in the sphingolipid rheostat disrupts key signaling pathways crucial for cancer cell proliferation and survival, most notably the ERK and Akt pathways.[1][2] The simultaneous inhibition of these pathways by a single agent is a significant contributor to its efficacy.[2] Many established anticancer drugs target these or complementary pathways, creating a strong basis for synergistic interactions when combined with an SphK2 inhibitor like this compound.
Comparative Performance of SphK2 Inhibitors in Combination Therapy
The following tables summarize quantitative data from preclinical studies of the SphK2 inhibitor ABC294640 in combination with other anticancer agents. This data serves as a predictive model for the potential synergistic efficacy of this compound.
Table 1: In Vitro Synergistic Cytotoxicity of ABC294640 with Sorafenib (B1663141)
| Cell Line | Cancer Type | Combination Index (CI)* | Finding | Reference |
| A-498 | Kidney Carcinoma | < 1 | Synergistic | [3][4] |
| Bxpc-3 | Pancreatic Adenocarcinoma | < 1 | Synergistic | [3][4] |
| SK-HEP-1 | Hepatocellular Carcinoma | ~ 1 | Additive | [1] |
| HepG2 | Hepatocellular Carcinoma | ~ 1 | Additive | [1] |
*Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Efficacy of ABC294640 in Combination with Sorafenib
| Xenograft Model | Cancer Type | Treatment Group | Tumor Growth Inhibition | Reference |
| A-498 | Kidney Carcinoma | ABC294640 + Sorafenib | Potentiated compared to single agents | [3] |
| Bxpc-3 | Pancreatic Adenocarcinoma | ABC294640 + Sorafenib | Potentiated compared to single agents | [3] |
| HepG2 | Hepatocellular Carcinoma | ABC294640 + Sorafenib | Potentiated compared to single agents | [1] |
Table 3: Enhancement of TRAIL-Induced Apoptosis by ABC294640 in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment Group | % Apoptotic Cells | Finding | Reference |
| A549 | TRAIL alone | ~15% | - | [2] |
| A549 | ABC294640 + TRAIL | ~40% | Enhanced Apoptosis | [2] |
| H1299 | TRAIL alone | ~20% | - | [2] |
| H1299 | ABC294640 + TRAIL | ~55% | Enhanced Apoptosis | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of synergy studies. Below are protocols for key experiments cited in the context of SphK2 inhibitor combination therapies.
Cell Viability and Synergy Assessment (Chou-Talalay Method)
Objective: To determine the cytotoxic effects of single agents and their combination, and to quantify the nature of the drug interaction (synergistic, additive, or antagonistic).
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound (or ABC294640) and the other anticancer drug, both as single agents and in combination at a constant ratio.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to untreated controls.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the median-effect principle by Chou and Talalay.
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of the drug combination in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups: Vehicle control, this compound (or ABC294640) alone, other anticancer drug alone, and the combination of both drugs.
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dose.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with the drugs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of Synergy
Diagrams of the signaling pathways and experimental workflows can aid in understanding the rationale and methodology of combination studies with this compound.
Caption: this compound inhibits SphK2, leading to reduced S1P and inhibition of downstream Akt and ERK pathways.
Caption: Experimental workflow for determining the synergistic effects of this compound with another anticancer drug.
Conclusion and Future Directions
While direct experimental evidence for this compound in combination therapies is pending, the data from the analogous SphK2 inhibitor ABC294640 strongly supports the rationale for such investigations. The synergistic or additive effects observed when combining ABC294640 with agents like sorafenib and TRAIL highlight the potential of targeting the SphK2 pathway to enhance the efficacy of other anticancer treatments.[1][2][3][4] Future studies should focus on systematically evaluating this compound in combination with a range of standard-of-care and targeted therapies in various cancer models. Identifying optimal drug partners and dosing schedules will be critical for translating the promise of SphK2 inhibition into effective combination cancer therapies.
References
- 1. Antitumor activity of sphingosine kinase 2 inhibitor ABC294640 and sorafenib in hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC294640, a sphingosine kinase 2 inhibitor, enhances the antitumor effects of TRAIL in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined anticancer effects of sphingosine kinase inhibitors and sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined anticancer effects of sphingosine kinase inhibitors and sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
K145: A Tale of Shifting Selectivity in Lipid Kinase Inhibition
A Comparative Guide to the Cross-Reactivity of K145
For researchers, scientists, and drug development professionals engaged in the study of lipid signaling, the sphingosine (B13886) kinases (SphKs) present a compelling therapeutic target. The inhibitor this compound has been a subject of interest for its potential to selectively target Sphingosine Kinase 2 (SphK2). However, recent findings have introduced a layer of complexity to its pharmacological profile, challenging its initial characterization. This guide provides a comprehensive comparison of the reported cross-reactivity of this compound, presenting both the foundational data supporting its selectivity and newer, contrasting evidence that suggests a different mechanism of action and off-target effects.
Summary of this compound Cross-Reactivity Data
More recent investigations in 2024 have presented a conflicting view. These studies report that, contrary to expectations for a SphK2 inhibitor, treatment with this compound leads to a dose-dependent increase in the levels of (dihydro)sphingosine-1-phosphate (dhS1P and S1P) in multiple cell lines[3][4][5]. Furthermore, these studies suggest that this compound has negligible inhibitory activity on recombinant human SphK2 in vitro and may exert its effects through off-target modulation of other enzymes in the sphingolipid pathway, such as dihydroceramide (B1258172) desaturase and 3-ketodihydrosphingosine reductase[4][5].
The table below summarizes the reported inhibitory activity of this compound against key lipid kinases based on the initial characterization. It is critical for researchers to consider these findings in light of the recent contradictory evidence.
| Kinase Target | Reported IC50/Ki | Fold Selectivity (vs. SphK2) | Reference |
| Sphingosine Kinase 2 (SphK2) | Ki = 6.4 ± 0.7 µM | 1x | [1][2] |
| Sphingosine Kinase 1 (SphK1) | No significant inhibition | >1.6x (at 10 µM) | [1][2] |
| Ceramide Kinase (CERK) | No significant inhibition | >1.6x (at 10 µM) | [2] |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical drug development. The following outlines the general methodologies employed in the studies cited and commonly used for assessing the cross-reactivity of kinase inhibitors.
Biochemical Kinase Activity Assays
These assays directly measure the catalytic activity of a purified kinase in the presence of an inhibitor.
-
Radiometric Assays (e.g., HotSpot™, ³³PanQinase™): This traditional method measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a substrate (lipid or peptide). The amount of incorporated radioactivity is inversely proportional to the kinase activity. These assays are highly sensitive and considered a gold standard[6][7].
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity[6][7].
Generalized Protocol for an ADP-Glo™ Kinase Assay:
-
Kinase Reaction: The lipid kinase, lipid substrate, and ATP are combined in a buffer system. The test compound (e.g., this compound) is added at various concentrations.
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: A second reagent is added to convert the generated ADP to ATP and to provide luciferase and luciferin (B1168401) for the light-producing reaction.
-
Signal Measurement: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.
Cell-Based Assays
These assays measure the effect of an inhibitor on kinase activity within a cellular context.
-
Sphingolipid Quantification by Mass Spectrometry: To assess the cellular activity of SphK inhibitors, cells are treated with the compound for a specific duration. Subsequently, lipids are extracted, and the levels of various sphingolipids (e.g., sphingosine, S1P, dhS1P, ceramides) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4][5]. This method provides a direct readout of the inhibitor's effect on the metabolic pathway in intact cells.
Visualizing the Pathways and Processes
To better understand the context of this compound's activity and the methods used to assess it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
Caption: The Sphingosine Kinase 2 (SphK2) signaling pathway.
Conclusion
The pharmacological profile of this compound is more complex than initially reported. While early studies pointed to its role as a selective SphK2 inhibitor, recent evidence challenges this by demonstrating an increase in cellular S1P levels and suggesting off-target activities. This highlights the critical importance of comprehensive selectivity profiling and the use of multiple orthogonal assays, including cell-based lipidomics, to fully characterize the mechanism of action of kinase inhibitors. For researchers utilizing this compound as a chemical probe, it is imperative to consider both sets of findings and to interpret experimental results with caution. The evolving story of this compound serves as a valuable case study in the nuanced and often unpredictable nature of small molecule kinase inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ulab360.com [ulab360.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine kinase type 2 activation by ERK-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of K145 (Potassium Persulfate): A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of K145, identified as Potassium Persulfate (CAS No. 7727-21-1). Adherence to these procedures is critical to ensure personnel safety and environmental protection. Potassium persulfate is a strong oxidizing agent and requires careful handling and disposal.
Key Safety and Hazard Information
Potassium persulfate is a white, crystalline solid that is a powerful oxidizer. Contact with combustible materials may cause fire. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Summary of Key Hazard Data:
| Hazard Classification | Description | Primary Routes of Exposure |
| Oxidizer | May intensify fire; contact with combustible materials can lead to ignition.[2][3] | Inhalation, Skin/Eye Contact, Ingestion |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Ingestion |
| Skin Irritant | Causes skin irritation.[2] | Skin Contact |
| Eye Irritant | Causes serious eye irritation.[2] | Eye Contact |
| Respiratory Sensitizer | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | Inhalation |
Spill Management and Immediate Actions
In the event of a spill, evacuate personnel from the immediate area.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[1] Do not use combustible materials like paper towels to clean up spills.[4] Collect the mixture into a suitable, labeled container for hazardous waste disposal. Ventilate the area after cleanup is complete.[1]
In-Laboratory Neutralization and Disposal Protocol
For small quantities of potassium persulfate waste generated in the laboratory, a chemical neutralization process is recommended to reduce its hazardous properties before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Neutralization of Potassium Persulfate Waste
Objective: To neutralize the oxidizing properties of potassium persulfate waste by chemical reduction.
Materials:
-
Potassium persulfate waste solution
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium carbonate (soda ash) or Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Beakers or flasks
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the potassium persulfate waste solution on a stir plate and begin gentle stirring. For solid waste, first dissolve it in water to create a solution.
-
Reduction: Slowly add a 10% excess of a reducing agent, such as sodium bisulfite or sodium sulfite, to the potassium persulfate solution. The reaction may be exothermic, so add the reducing agent portion-wise to control the temperature.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the reduction reaction is complete.
-
Verification of Neutralization: Test for the presence of residual oxidizer using potassium iodide-starch paper. A blue-black color indicates the presence of an oxidizer, and more reducing agent should be added. The absence of a color change indicates that the persulfate has been neutralized.
-
pH Adjustment: Check the pH of the solution. It will likely be acidic. Slowly add a dilute solution of sodium carbonate or sodium hydroxide to neutralize the solution to a pH between 6.0 and 8.0.
-
Final Disposal: Once neutralized and the pH is confirmed to be within the acceptable range, the solution can typically be discharged to the sanitary sewer with copious amounts of water, in accordance with local regulations. Always confirm your institution's and municipality's specific rules for sewer disposal. If in doubt, or if local regulations prohibit it, collect the neutralized solution in a properly labeled hazardous waste container for pickup by a licensed disposal service.
Waste Classification and Regulatory Compliance
Potassium persulfate is classified as an oxidizer. Waste containing this chemical may be regulated as hazardous waste. The U.S. Environmental Protection Agency (EPA) may classify it under the hazardous waste code D001 for ignitability due to its oxidizing properties.[4][5] It is the responsibility of the waste generator to properly classify and dispose of the waste in accordance with all federal, state, and local regulations.[6]
This compound (Potassium Persulfate) Disposal Workflow
References
Personal protective equipment for handling K145
Important Note for Laboratory Personnel: The designation "K145" has been identified as the model number for a Keurig OfficePRO this compound Single-Cup Brewing System, a commercial coffee maker, and not a chemical substance.[1][2][3] Standard laboratory personal protective equipment (PPE) for handling hazardous materials is not required for the operation of this appliance.
This guide provides essential safety and operational information for the use of the Keurig this compound in a laboratory or research environment, focusing on electrical safety, proper maintenance, and prevention of cross-contamination to ensure a safe and efficient workspace.
Operational Safety and Logistics
For the safe operation and maintenance of the Keurig this compound brewing system, please adhere to the following guidelines.
Electrical and General Safety Precautions
-
The appliance should be connected to its own grounded circuit to prevent electrical overload.[2]
-
Do not immerse the brewer in water or other liquids.[4]
-
Avoid touching hot surfaces; use handles and buttons provided.[4]
-
Ensure the brewer is placed on a flat, steady surface away from areas with direct water splashes.[4]
-
The brewer has an auto-off feature that turns the unit off after two hours of non-use.[1]
Quantitative Data Summary
The following table summarizes the key operational specifications and recommended maintenance intervals for the Keurig this compound.
| Parameter | Value | Source |
| Water Reservoir Capacity | 48 oz | [1] |
| Brew Sizes | 6 oz, 8 oz, 10 oz | [1] |
| Brew Time | Under 1 minute | [1] |
| Drip Tray Capacity | 8 oz | [4] |
| Recommended Descaling Frequency | Every 3-6 months | [5] |
| Recommended External Cleaning | Daily | [5] |
| Recommended Drip Tray Cleaning | As needed / Daily | [4] |
Experimental Protocols
While the this compound is a beverage brewer and not a piece of laboratory equipment for chemical experimentation, the following protocols outline the standardized procedures for its operation and maintenance to ensure safety and longevity in a professional environment.
Standard Brewing Procedure
-
Ensure the water reservoir is filled with fresh water.
-
Place a mug on the drip tray.[4]
-
Lift the handle and insert a K-Cup® pod.[4]
-
Lower the handle completely.[4]
-
Select the desired brew size.[1]
-
Press the "Brew" button. The brewing process will take under a minute and will end with a burst of air to clear the K-Cup®.[1][2]
-
Once brewing is complete, lift the handle and dispose of the used K-Cup®. Caution: The K-Cup® will be hot. [2]
Descaling Protocol
Descaling is critical for maintaining the brewer's heating element. The frequency depends on the mineral content of your water.
-
Empty the water reservoir and remove any K-Cup® pod from the holder.
-
Fill the reservoir with a descaling solution as per the manufacturer's instructions.
-
Place a large ceramic mug on the drip tray.
-
Run a brewing cycle without a K-Cup® pod.
-
Repeat the brewing cycle until the "Add Water" indicator illuminates.
-
Let the brewer stand for at least 30 minutes.
-
Rinse the water reservoir thoroughly and fill with fresh water.
-
Run several rinsing brew cycles with fresh water to purge the system of any residual descaling solution.[4]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the safe operation and maintenance of the Keurig this compound in a laboratory setting.
Caption: Workflow for Safe Brewing Operation.
Caption: Logical Flow for Routine Maintenance.
Disposal Plan
When the Keurig this compound reaches the end of its operational life, it should be disposed of as electronic waste (e-waste) in accordance with local regulations. Do not dispose of the appliance in standard laboratory or municipal waste streams. Contact your institution's environmental health and safety (EHS) department for specific e-waste disposal procedures. Used K-Cup® pods should be disposed of in the trash; they are not typically recyclable in standard facilities.
References
- 1. Keurig OfficePRO this compound Single-Cup Silver Brewing System for Coffee, Tea, Hot Cocoa, and Iced Beverages - Walmart.com [walmart.com]
- 2. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
- 3. fhmbanquets.com [fhmbanquets.com]
- 4. tylermountainwater.com [tylermountainwater.com]
- 5. KEURIG K-CUP this compound OWNER'S MANUAL Pdf Download | ManualsLib [manualslib.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
